2,3,3-Trimethyl-2-butanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227929. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,3,3-trimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXVARYIKDXAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208129 | |
| Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-83-2 | |
| Record name | 2,3,3-Trimethyl-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, pentamethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 2,3,3-trimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3-TRIMETHYL-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88WLX6PCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3,3-Trimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-2-butanol, a tertiary heptyl alcohol, is a sterically hindered alcohol with potential applications as a building block in organic synthesis and as a subject of study in medicinal chemistry. Its unique structural features influence its reactivity and physical properties, making it a compound of interest for researchers in various chemical and biological disciplines. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data and methodologies relevant to a research and development audience.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 594-83-2 |
| IUPAC Name | 2,3,3-trimethylbutan-2-ol |
| Synonyms | Pentamethylethanol |
| Appearance | Colorless liquid |
| Density | 0.828 g/mL at 25 °C |
| Melting Point | 17-19 °C |
| Boiling Point | 131-132 °C at 760 mmHg |
| Flash Point | 33 °C |
| Solubility in Water | 1.4 g/L at 25 °C |
| pKa | Approximately 19 |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. Below are the key spectral features.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the different methyl groups and the hydroxyl proton. The chemical shifts are influenced by the steric hindrance around the hydroxyl group. |
| ¹³C NMR | Resonances for the seven carbon atoms, with the quaternary carbon attached to the hydroxyl group appearing at a characteristic downfield shift. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and C-H stretching and bending vibrations. |
| Mass Spectrometry | The molecular ion peak may be weak or absent. Common fragmentation patterns include the loss of a methyl group and dehydration.[1][2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from pinacolone (B1678379) and methylmagnesium iodide.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Anhydrous diethyl ether
-
Methyl iodide
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. Add anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the exothermic reaction.
-
Reaction with Pinacolone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of pinacolone in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for an hour and then gently refluxed for 30 minutes to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
Diagram of Synthetic Workflow:
References
An In-depth Technical Guide to 2,3,3-Trimethyl-2-butanol (CAS Number: 594-83-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,3-trimethyl-2-butanol, a tertiary alcohol with potential applications in organic synthesis and drug discovery. The document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety information, and a discussion of its potential, though not yet established, role in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as pentamethylethanol, is a sterically hindered tertiary alcohol.[1] Its highly branched structure influences its physical and chemical characteristics. The presence of a tertiary hydroxyl group and bulky alkyl substituents leads to distinct reactivity compared to less hindered alcohols. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 594-83-2 | [1] |
| Molecular Formula | C₇H₁₆O | [1] |
| Molecular Weight | 116.20 g/mol | [2] |
| Physical Form | Colorless liquid or solid | |
| Melting Point | 17.0 °C | [3] |
| Boiling Point | 131.5 °C at 760 mmHg | [3] |
| Density | 0.82 g/cm³ | [3] |
| Water Solubility | Limited | |
| Refractive Index | 1.421 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high degree of symmetry in the molecule, the proton NMR spectrum is expected to be relatively simple. The spectrum would likely show a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), a singlet for the two equivalent methyl groups at the C2 position, and a singlet for the three equivalent methyl groups at the C3 position.
-
¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing distinct signals for the quaternary carbons, the methyl carbons, and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 116. Subsequent fragmentation would likely involve the loss of a methyl group or water. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.
Experimental Protocols
Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are based on established organic chemistry principles for the formation and reaction of tertiary alcohols.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from pinacolone (B1678379) using a Grignard reagent, methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction (three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel. Once the reaction initiates (indicated by bubbling and a grayish color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Pinacolone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of pinacolone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.
Dehydration of this compound
This protocol outlines the acid-catalyzed dehydration of this compound to form 2,3,3-trimethyl-1-butene.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with swirling.
-
Distillation: Assemble a simple distillation apparatus. Gently heat the reaction mixture. The alkene product, being more volatile, will distill over. Collect the distillate in a flask cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel and wash with a small amount of cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. The product can be further purified by a final distillation to yield pure 2,3,3-trimethyl-1-butene.
Role in Drug Development and Medicinal Chemistry
Tertiary alcohols are a structural motif of interest in drug discovery.[4] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the tertiary nature of the alcohol can confer metabolic stability by preventing oxidation to a ketone.[4] The steric bulk provided by the geminal alkyl groups can also influence the molecule's conformation and interaction with a binding pocket.[4]
Despite these potential advantages, a direct and established application of this compound as a key intermediate or building block in the synthesis of a marketed drug or a late-stage clinical candidate has not been identified in the public domain. Its utility is likely as a specialized building block where a highly sterically hindered tertiary alcohol moiety is desired to probe structure-activity relationships or to enhance metabolic stability. Researchers in drug development could consider this molecule as a tool compound for these purposes.
Representative Signaling Pathway Interaction
While no specific signaling pathways are known to be directly modulated by this compound, the effects of small alcohols, such as ethanol (B145695), on cellular signaling have been studied. As a representative example of how a small alcohol molecule could potentially interact with cellular machinery, the activation of the phospholipase C (PLC) signaling pathway by ethanol is presented. It is important to note that this is a generalized pathway for ethanol and has not been specifically demonstrated for this compound.
Ethanol has been shown to activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] This cascade can influence a wide range of cellular processes.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a sterically hindered tertiary alcohol with well-defined physicochemical properties. Standard organic synthesis methods, such as the Grignard reaction, can be employed for its preparation, and it undergoes typical reactions of tertiary alcohols, like dehydration. While its direct role in drug development is not yet established, its structural features make it a potentially valuable tool for medicinal chemists exploring the impact of sterically encumbered polar groups on biological activity and metabolic stability. Further research is needed to unlock its full potential in the synthesis of novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3,3-Trimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,3,3-trimethyl-2-butanol (CAS No: 594-83-2), a sterically hindered tertiary alcohol. The document details its structural characteristics, intramolecular and intermolecular bonding, and spectroscopic profile. Key quantitative data are summarized for clarity, and detailed experimental protocols for relevant analytical techniques are provided. This guide is intended to serve as a foundational resource for professionals in research and development who require a deep understanding of this molecule's physicochemical properties.
Introduction
This compound, also known as pentamethylethanol, is a saturated tertiary alcohol with the molecular formula C₇H₁₆O.[1] Its structure is characterized by a high degree of steric hindrance around the hydroxyl group, stemming from the presence of a tert-butyl group and a dimethylcarbinol group attached to the same carbon atom. This pronounced steric crowding significantly influences its chemical reactivity and physical properties, making it a subject of interest in studies of reaction mechanisms and as a building block in organic synthesis. This document provides an in-depth exploration of its molecular architecture and bonding characteristics.
Molecular Structure and Geometry
The molecular structure of this compound is defined by a seven-carbon chain with a hydroxyl group at the C2 position. The carbon skeleton is highly branched. The central C2 and C3 atoms are quaternary and tertiary, respectively, and are sp³ hybridized, resulting in a tetrahedral geometry around these centers. The oxygen atom of the hydroxyl group is also sp³ hybridized, leading to a bent geometry for the C-O-H group.
Due to the lack of specific experimental data from X-ray crystallography for this molecule, the structural parameters are presented based on established standard values for similar chemical environments.
Table 1: Predicted Structural and Bonding Parameters
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C(sp³)–C(sp³) | ~1.54 Å | |
| C(sp³)–O | ~1.43 Å | |
| O–H | ~0.96 Å | |
| C(sp³)–H | ~1.09 Å | |
| Bond Angles | ||
| C–C–C (tetrahedral) | ~109.5° | |
| C–O–H | ~104.5° - 108.9°[2][3] | |
| Hybridization | ||
| C2, C3, Methyl Carbons | sp³ | |
| Oxygen | sp³ |
Chemical Bonding
Intramolecular Bonding
The intramolecular forces in this compound are dominated by strong covalent sigma (σ) bonds. The carbon-carbon and carbon-hydrogen bonds are nonpolar, while the carbon-oxygen and oxygen-hydrogen bonds are polar covalent due to the high electronegativity of the oxygen atom. This polarity is fundamental to the molecule's chemical behavior.
Intermolecular Forces
The primary intermolecular force in this compound is hydrogen bonding, which occurs between the hydroxyl hydrogen of one molecule and the lone pair of electrons on the oxygen of a neighboring molecule. However, the significant steric hindrance from the bulky tert-butyl and dimethyl groups partially shields the hydroxyl group, which may lead to less effective hydrogen bonding compared to less hindered alcohols. Van der Waals forces (London dispersion forces) are also present and contribute to the overall intermolecular attractions.
Spectroscopic Analysis
Spectroscopic data are essential for the structural elucidation and characterization of this compound.
Table 2: Predicted Spectroscopic Data
| Spectroscopy Type | Feature | Predicted Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Singlet (9H) | ~0.9 - 1.0 ppm | (CH₃)₃C- group (C3) |
| Singlet (6H) | ~1.1 - 1.2 ppm | -C(CH₃)₂OH group (C2) | |
| Singlet (1H) | Variable (typically ~1-5 ppm) | -OH proton | |
| ¹³C NMR | Quaternary Carbon | ~38 ppm | C3 |
| Quaternary Carbon (with -OH) | ~75 ppm | C2 | |
| Methyl Carbons | ~27 ppm | (CH₃)₃C- group | |
| Methyl Carbons | ~29 ppm | -C(CH₃)₂OH group | |
| Infrared (IR) | O-H Stretch (Hydrogen-bonded) | 3200-3500 cm⁻¹ (Broad, Strong) | Hydroxyl group |
| C-H Stretch | 2850-2960 cm⁻¹ (Strong) | Alkyl groups | |
| C-O Stretch | 1000-1300 cm⁻¹ (Medium-Strong) | Carbon-Oxygen bond | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 116 | C₇H₁₆O⁺ |
| Base Peak | m/z = 59 | [C(CH₃)₂OH]⁺ fragment | |
| Other Fragments | m/z = 57, 43 | Loss of C₄H₉ (tert-butyl) and subsequent fragments |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a general method for synthesizing a sterically hindered tertiary alcohol.
Objective: To synthesize this compound by reacting methylmagnesium bromide with pinacolone (B1678379).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.
Procedure:
-
Preparation of Grignard Reagent:
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings to the flask.
-
Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of pinacolone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pinacolone solution dropwise to the stirred Grignard reagent.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
-
Infrared Spectroscopy Analysis
Objective: To obtain the IR spectrum of liquid this compound.
Materials:
-
Sample of this compound
-
FTIR spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory
-
Pasteur pipette
-
Ethanol (B145695) for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Using a Pasteur pipette, place a single drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
After analysis, clean the ATR crystal thoroughly with ethanol and a soft tissue.
-
Visualizations
The following diagrams illustrate key aspects of this compound's structure and analysis.
Caption: Ball-and-stick representation of this compound.
Caption: Workflow for the synthesis and structural analysis of the molecule.
References
An In-depth Technical Guide to Pentamethylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethylethanol, a sterically hindered primary alcohol, is a specialty chemical with potential applications in organic synthesis and materials science. Its highly branched structure imparts unique physical and chemical properties, making it a subject of interest for researchers exploring molecular design and reactivity. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, a representative synthetic protocol, and analytical characterization.
Nomenclature and Identification
The compound commonly referred to as pentamethylethanol is systematically named according to IUPAC nomenclature to avoid ambiguity in scientific literature.
-
Synonyms : 2,2,3,3-TETRAMETHYL-1-BUTANOL, Pentamethylethanol
Physicochemical Properties
The quantitative physicochemical properties of 2,2,3,3-tetramethylbutan-1-ol (B8747642) are summarized in Table 1. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 170.96 °C (estimated) | ChemicalBook |
| Melting Point | 150 °C | ChemicalBook |
| Density | 0.8414 g/cm³ (estimated) | ChemicalBook |
| Refractive Index | 1.4020 (estimated) | ChemicalBook |
| InChIKey | OCTRJUXIYWWVAR-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C)(C)C(C)(C)CO | [1] |
Synthesis of 2,2,3,3-tetramethylbutan-1-ol
Due to the significant steric hindrance around the carbonyl group of the logical precursor, 3,3-dimethyl-2-butanone (pinacolone), its conversion to 2,2,3,3-tetramethylbutan-1-ol presents a challenge. A plausible, though not explicitly documented in detailed public literature, approach is the reduction of the corresponding aldehyde, 2,2,3,3-tetramethylbutanal (B6159909). A comprehensive multi-step synthesis is outlined below, starting from pinacolone (B1678379).
Experimental Protocol: A Representative Synthesis
This protocol is a representative procedure based on established organic chemistry principles for the synthesis of sterically hindered alcohols.
Step 1: Wittig Reaction for Chain Extension
-
Objective : To convert the ketone (pinacolone) to an alkene with an additional carbon atom.
-
Reagents :
-
Methoxymethyl)triphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
3,3-dimethyl-2-butanone (pinacolone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure :
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (methoxymethyl)triphenylphosphonium (B8745145) chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to form the ylide (a deep red or orange color is typically observed).
-
After stirring for 30-60 minutes at 0 °C, add a solution of pinacolone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude vinyl ether.
-
Step 2: Hydrolysis of the Vinyl Ether
-
Objective : To convert the vinyl ether to the corresponding aldehyde.
-
Reagents :
-
Crude vinyl ether from Step 1
-
Aqueous acidic solution (e.g., 1M HCl)
-
Tetrahydrofuran (THF)
-
-
Procedure :
-
Dissolve the crude vinyl ether in a mixture of THF and aqueous acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 2,2,3,3-tetramethylbutanal.
-
Step 3: Reduction of the Aldehyde
-
Objective : To reduce the aldehyde to the primary alcohol, 2,2,3,3-tetramethylbutan-1-ol.
-
Reagents :
-
Crude 2,2,3,3-tetramethylbutanal from Step 2
-
Reducing agent (e.g., sodium borohydride)
-
Methanol (B129727) or ethanol
-
-
Procedure :
-
Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) portion-wise, controlling the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2,2,3,3-tetramethylbutan-1-ol.
-
Purify the final product by recrystallization or sublimation.
-
Synthesis Workflow Diagram
Caption: A representative multi-step synthesis workflow for 2,2,3,3-tetramethylbutan-1-ol.
Analytical Characterization
The structural elucidation and purity assessment of 2,2,3,3-tetramethylbutan-1-ol would be performed using standard analytical techniques. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds like 2,2,3,3-tetramethylbutane.[3]
| Technique | Expected Observations |
| ¹H NMR | A singlet integrating to 9H for the tert-butyl group, a singlet integrating to 6H for the two methyl groups, a singlet for the CH₂ group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the quaternary carbons, the methyl carbons, the methylene (B1212753) carbon, and the carbon bearing the hydroxyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching bands around 2850-3000 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) would be expected, although it may be weak. Fragmentation would likely involve the loss of a methyl group or other alkyl fragments. |
Applications in Research and Development
The highly hindered nature of 2,2,3,3-tetramethylbutan-1-ol makes it an interesting candidate for several specialized applications:
-
Chemical Synthesis : It can serve as a bulky nucleophile or as a precursor to other sterically demanding molecules. The neopentyl-like backbone can confer increased thermal and chemical stability to its derivatives.
-
Materials Science : As a monomer or additive in polymer synthesis, it could be used to modify polymer properties, such as increasing the glass transition temperature or altering solubility.
-
Drug Development : While direct biological activity is not documented, its derivatives could be explored as non-metabolizable linkers or as bulky protecting groups in the synthesis of complex pharmaceutical agents. The steric bulk can be used to control the conformation of a molecule or to block specific metabolic pathways.
Conclusion
Pentamethylethanol, or 2,2,3,3-tetramethylbutan-1-ol, is a unique chemical entity whose utility is intrinsically linked to its sterically congested structure. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and potential areas of application. Further research into scalable and efficient synthetic methods will be crucial for unlocking the full potential of this and related sterically hindered molecules for the scientific and industrial communities.
References
Spectral Data Analysis of 2,3,3-Trimethyl-2-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,3,3-Trimethyl-2-butanol (CAS No. 594-83-2), a tertiary alcohol with the molecular formula C₇H₁₆O. The following sections present key spectral data obtained from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are also provided to aid in the replication and interpretation of these results.
Quantitative Spectral Data
The spectral data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| Ionization Method | Electron Ionization (EI) |
| Key Mass-to-Charge Ratios (m/z) | Relative Intensity |
| 59 | 100% (Base Peak) |
| 101 | Major Peak |
| 83 | Major Peak |
Table 2: ¹³C-NMR Spectral Data
| Chemical Shift (δ) in ppm | Carbon Assignment |
| 74.9 | C2 (quaternary) |
| 38.6 | C3 (quaternary) |
| 26.8 | C4 (primary) |
| 24.5 | C1 (primary) |
Table 3: ¹H-NMR Spectral Data
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Proton Assignment |
| 1.25 | Singlet | 1H | -OH |
| 1.16 | Singlet | 6H | 2 x -CH₃ at C2 |
| 0.92 | Singlet | 9H | 3 x -CH₃ at C3 (tert-butyl) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3444 | O-H Stretch (broad) | Alcohol (-OH) |
| 2966 | C-H Stretch (asymmetric) | Alkane (-CH₃) |
| 2874 | C-H Stretch (symmetric) | Alkane (-CH₃) |
| 1468 | C-H Bend (asymmetric) | Alkane (-CH₃) |
| 1366 | C-H Bend (symmetric) | Alkane (-CH₃) |
| 1148 | C-O Stretch | Tertiary Alcohol |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
-
¹H-NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C-NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters: A proton-decoupled ¹³C experiment is typically run to simplify the spectrum. Key parameters include a pulse angle of 30-45 degrees, a spectral width of around 220 ppm, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary carbons.
-
2.2. Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is commonly used for volatile compounds like this compound.
-
Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
Ionization: Electron Ionization (EI) is the standard method, with a typical electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
2.3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Visualization of Structural Confirmation
The following diagram illustrates the logical workflow of how the different spectral data points converge to confirm the structure of this compound.
An In-depth Technical Guide to the Safety and Hazards of 2,3,3-Trimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 2,3,3-trimethyl-2-butanol (CAS No. 594-83-2). The information is compiled from various safety data sheets and chemical databases. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from its close structural isomers, tert-amyl alcohol (2-methyl-2-butanol) and tert-butanol, to provide a more complete toxicological profile. All data derived from isomers are clearly indicated.
Chemical and Physical Properties
This compound, also known as pentamethylethanol, is a tertiary heptyl alcohol.[1] Its basic chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₆O | [2] |
| Molecular Weight | 116.20 g/mol | [2] |
| CAS Number | 594-83-2 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 131.5 °C at 760 mmHg | [4] |
| Flash Point | 33.6 °C | [4] |
| Density | 0.82 g/cm³ | [4] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and is associated with several health hazards.[2][5]
GHS Classification:
-
Serious eye irritation: Category 2A[2]
-
Specific target organ toxicity – single exposure (respiratory tract irritation): Category 3[2][5]
Hazard Statements:
-
H319: Causes serious eye irritation.[2]
Precautionary Statements: A comprehensive list of precautionary statements for the safe handling, storage, and disposal of this compound is provided in the Safety Data Sheets.[4] Key recommendations include keeping the substance away from heat and ignition sources, using protective gloves and eye protection, ensuring adequate ventilation, and washing hands thoroughly after handling.[4]
Toxicological Information
Specific quantitative toxicological data for this compound is limited. Therefore, data from its isomers, tert-amyl alcohol and tert-butanol, are included for a broader understanding of its potential toxicity.
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 (tert-Amyl alcohol) | Rat | Oral | 1 g/kg | [6] |
| LD50 (tert-Amyl alcohol) | Mouse | Subcutaneous | 2.1 g/kg | [6] |
| LD50 (2-Methyl-2-butanol) | Rat | Oral | 5,200 mg/kg | [7] |
| LD50 (2-Methyl-2-butanol) | Rabbit | Dermal | 1,720 mg/kg | [7] |
Experimental Protocols
Acute Oral Toxicity (OECD 401 - Historical)
The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[8] In this test, the substance is administered in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.[8] Observations of effects and mortalities are made.[8] At the end of the test, surviving animals are euthanized and necropsied.[8] This guideline has been deleted and replaced by alternative methods that use fewer animals.[9][10]
Acute Dermal Toxicity (OECD 402)
This test assesses the health hazards associated with short-term dermal exposure to a substance.[11][12] The test substance is applied to a small area of the skin of experimental animals (usually rodents) in a stepwise procedure using fixed doses.[11] The animals are observed for signs of toxicity and mortality.[13] At the end of the observation period, the animals are euthanized and necropsied.[11]
Acute Inhalation Toxicity (OECD 403)
This method evaluates the health hazards from short-term inhalation exposure to a substance.[14][15] The test can be conducted using a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[14] Animals, typically rats, are exposed to the test substance for a predetermined duration (usually 4 hours) and then observed for at least 14 days for signs of toxicity and mortality.[14][16]
Acute Dermal Irritation/Corrosion (OECD 404)
This test provides information on the potential of a substance to cause skin irritation or corrosion.[17] The test substance is applied to a small area of the skin of an animal (typically a rabbit) for a set period (usually 4 hours).[18] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[18]
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.[19][20] A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[19] The eyes are then examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at specific time points.[21]
Potential Signaling Pathways and Mechanisms of Toxicity
While specific studies on the signaling pathways affected by this compound are not available, the known effects of other tertiary alcohols, such as tert-amyl alcohol and tert-butanol, provide insights into its potential mechanisms of action. Tertiary alcohols are known to modulate the function of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[6][20]
dot
Caption: Hypothetical signaling pathway for the CNS depressant effects of this compound via positive allosteric modulation of the GABA-A receptor.
The proposed mechanism involves the binding of the alcohol to an allosteric site on the GABA-A receptor, which enhances the effect of the endogenous ligand, GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in central nervous system depression.[22][23]
The skin irritation caused by alcohols is generally attributed to their ability to dehydrate the skin and disrupt the lipid barrier, leading to inflammation.[24][25][26] This can trigger the release of inflammatory mediators, resulting in redness and swelling.[7][27]
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[4]
-
Skin Protection: Wear protective gloves and clothing.[4]
-
Respiratory Protection: Use a respirator if ventilation is inadequate.[4]
Handling and Storage:
-
Handle in a well-ventilated area.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[4]
First Aid Measures:
-
Inhalation: Move to fresh air.[4]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4]
-
Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
Accidental Release Measures:
-
Remove all sources of ignition.[4]
-
Use personal protective equipment.[4]
-
Contain the spill and collect with an inert absorbent material.[4]
Conclusion
This compound is a flammable liquid that poses several health hazards, including skin and eye irritation, and respiratory tract irritation. While specific toxicological data for this compound is scarce, information from its isomers suggests a potential for central nervous system depression, likely through modulation of the GABA-A receptor. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize the risks associated with this chemical. Further research is needed to fully characterize the toxicological profile and mechanisms of action of this compound.
References
- 1. 2,2,3-Trimethylbutane;2,3,3-trimethylbutan-2-ol | C14H32O | CID 167704311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 7. How does alcohol affect your skin? Long and short-term effects [medicalnewstoday.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. TERT-AMYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 21. researchgate.net [researchgate.net]
- 22. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 23. Alcohol action on membrane ion channels gated by extracellular ATP (P2X receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. marieclaire.co.uk [marieclaire.co.uk]
- 25. Can Alcohol Use Cause Skin Rashes? [newhorizonscenters.com]
- 26. olanskydermatology.com [olanskydermatology.com]
- 27. Alcohol Rash & Flush after drinking - Causes, Genetics & Relief [myhealthchecked.com]
Solubility of 2,3,3-Trimethyl-2-butanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-2-butanol, a tertiary heptanol, is a sterically hindered alcohol with a unique molecular structure that influences its physical and chemical properties, including its solubility. The presence of a polar hydroxyl (-OH) group capable of hydrogen bonding, combined with a bulky, nonpolar hydrocarbon structure, results in a nuanced solubility profile across different classes of organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, predicted solubility data, and detailed experimental protocols for its determination.
Predicted Solubility Profile
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents. A structurally similar, though smaller, tertiary alcohol, tert-butyl alcohol, is miscible with water, ethanol, and diethyl ether. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High to Miscible | The polar nature of these solvents allows for dipole-dipole interactions with the hydroxyl group of the alcohol. The absence of a hydrogen-bond donating group on the solvent is not expected to significantly hinder solubility due to the alcohol's ability to self-associate and interact via its hydroxyl proton. |
| Nonpolar | Hexane, Toluene | Moderate to High | The substantial nonpolar character of the seven-carbon backbone of this compound promotes its solubility in nonpolar solvents through London dispersion forces. While the polar hydroxyl group can reduce miscibility compared to a completely nonpolar solute, the large alkyl groups dominate, suggesting good solubility. For instance, 2-butanol, a smaller alcohol, is soluble in hexane. |
Experimental Protocols
Precise determination of the solubility of this compound in various organic solvents requires robust experimental methodology. The following protocol outlines a general and widely accepted method for determining the solubility of a liquid in a liquid solvent.
Methodology: Isothermal Shake-Flask Method
This method is considered the gold standard for solubility determination.
-
Materials and Equipment:
-
This compound (solute) of high purity (>99%)
-
Selected organic solvents (solvents) of analytical grade
-
Thermostatically controlled water bath or incubator with shaking capabilities
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas-tight vials or ampoules
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
-
-
Procedure: a. Preparation of Saturated Solutions: i. An excess amount of this compound is added to a known volume or mass of the organic solvent in a series of gas-tight vials. ii. The vials are securely sealed to prevent evaporation. iii. The vials are placed in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). iv. The mixtures are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
b. Phase Separation: i. After equilibration, the agitation is stopped, and the vials are allowed to stand in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution. ii. For systems where density differences are minimal, centrifugation in a temperature-controlled centrifuge may be necessary.
c. Sampling and Analysis: i. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-calibrated pipette. Care must be taken not to disturb the undissolved phase. ii. The withdrawn sample is accurately weighed and then diluted with a suitable solvent to a concentration within the linear range of the analytical method. iii. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as GC-FID or HPLC, against a calibration curve prepared with known standards.
d. Data Calculation: i. The solubility is calculated from the determined concentration and the dilution factor. ii. The results are typically expressed in terms of grams of solute per 100 grams of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the solubility determination process and the intermolecular interactions influencing solubility.
An In-depth Technical Guide on the Thermochemical Properties of 2,3,3-trimethylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data available for 2,3,3-trimethylbutan-2-ol, a tertiary heptyl alcohol. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry, chemical engineering, and pharmaceutical development, where accurate thermochemical data is essential for process design, safety analysis, and computational modeling.
Core Thermochemical Data
The following table summarizes the key thermochemical properties of 2,3,3-trimethylbutan-2-ol. The data presented has been compiled from critically evaluated sources, with the primary reference being the NIST/TRC Web Thermo Tables (WTT).[1]
| Thermochemical Property | Symbol | Phase | Value | Units |
| Standard Molar Enthalpy of Formation (at 298.15 K) | ΔfH° | Gas | -388.3 ± 3.2 | kJ/mol |
| Standard Molar Enthalpy of Formation (at 298.15 K) | ΔfH° | Liquid | -450.8 ± 3.1 | kJ/mol |
| Standard Molar Enthalpy of Combustion (at 298.15 K) | ΔcH° | Liquid | -4574.6 ± 3.1 | kJ/mol |
| Standard Molar Entropy (at 298.15 K) | S° | Liquid | 304.7 ± 2.1 | J/mol·K |
| Molar Heat Capacity, Ideal Gas (at 298.15 K) | C_p | Gas | 196.39 | J/mol·K |
| Molar Heat Capacity, Liquid (at 298.15 K) | C_p | Liquid | 269.4 | J/mol·K |
Note: The values presented are based on available data and may be subject to revision as new experimental work is published. The uncertainties represent the best estimates from the original sources.
Experimental Protocols: Determination of Enthalpy of Combustion
The standard enthalpy of combustion of 2,3,3-trimethylbutan-2-ol is a critical parameter for understanding its energy content. This value is typically determined experimentally using bomb calorimetry. The following is a generalized protocol for such a determination.
Principle
A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.
Apparatus
-
Bomb Calorimeter: A high-pressure stainless steel vessel with an internal crucible to hold the sample, ignition wires, and an oxygen inlet.
-
Calorimeter Jacket: An insulated container holding a known mass of water and a stirrer to ensure uniform temperature distribution.
-
High-Precision Thermometer: A digital or Beckmann thermometer capable of measuring temperature changes with high resolution (e.g., ±0.001 °C).
-
Oxygen Cylinder with Regulator: To charge the bomb with high-purity oxygen.
-
Analytical Balance: For accurate weighing of the sample and fuse wire.
-
Ignition System: A power source to deliver a current to the fuse wire to initiate combustion.
-
Benzoic Acid: A certified standard for calibration of the calorimeter.
Procedure
-
Calibration of the Calorimeter:
-
A pellet of benzoic acid of known mass (typically around 1 g) is placed in the crucible.
-
A fuse wire of known length and material is attached to the ignition electrodes, with the wire in contact with the benzoic acid pellet.
-
The bomb is assembled, sealed, and purged with oxygen before being filled to a pressure of approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter jacket.
-
The initial temperature of the water is recorded over a period of time to establish a baseline.
-
The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the temperature begins to fall.
-
The heat capacity of the calorimeter is calculated based on the known heat of combustion of benzoic acid and the observed temperature rise.
-
-
Determination of the Enthalpy of Combustion of 2,3,3-trimethylbutan-2-ol:
-
A known mass of liquid 2,3,3-trimethylbutan-2-ol is placed in the crucible. A volatile sample may be encapsulated in a gelatin capsule of known mass and heat of combustion.
-
The procedure is repeated as described for the calibration with benzoic acid.
-
The total heat released is calculated from the heat capacity of the calorimeter and the measured temperature change.
-
Corrections are made for the heat of combustion of the fuse wire and any sample holder (e.g., gelatin capsule).
-
The molar enthalpy of combustion is then calculated from the corrected heat release and the number of moles of the alcohol combusted.
-
Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the enthalpy of combustion of 2,3,3-trimethylbutan-2-ol using bomb calorimetry.
Conclusion
This guide provides a centralized source of key thermochemical data for 2,3,3-trimethylbutan-2-ol, which is essential for a variety of scientific and industrial applications. The detailed experimental protocol for determining the enthalpy of combustion offers a practical framework for researchers seeking to verify or expand upon the existing data. The provided workflow diagram further clarifies the logical progression of this experimental procedure. For more extensive and continuously updated thermochemical data, consulting the NIST/TRC Web Thermo Tables is highly recommended.[1]
References
The Elusive Synthesis of Pentamethylethanol: A Technical Guide to Highly Methylated Alcohols
While the specific compound "pentamethylethanol" remains unidentified in standard chemical literature, this technical guide explores the synthesis of highly methylated, sterically hindered primary alcohols, a class of compounds that "pentamethylethanol" would theoretically belong to. This document, intended for researchers, scientists, and drug development professionals, delves into the historical context and synthetic methodologies for these challenging molecular targets, with a focus on 2,2,3,3-tetramethyl-1-butanol as a representative example.
Introduction: The Challenge of Steric Hindrance
The synthesis of alcohols bearing a high degree of methylation, particularly at the α and β positions to the hydroxyl group, presents a significant challenge in organic chemistry. The steric bulk imposed by multiple methyl groups can impede the approach of reagents, necessitating specialized synthetic strategies. While a definitive history for a compound named "pentamethylethanol" is absent from the scientific record, the pursuit of structurally complex and sterically encumbered molecules has been a continuous theme in synthetic chemistry. This guide provides an in-depth look at the methods developed to overcome these synthetic hurdles.
Historical Perspective: The Quest for Branched Alcohols
The development of synthetic methods for highly branched alcohols is intrinsically linked to the advancement of organometallic chemistry. The pioneering work on Grignard reagents in the early 20th century provided the first general and powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alcohols. The synthesis of sterically hindered alcohols, however, often pushed the limits of these early methods, leading to the development of more robust and selective reagents and techniques throughout the 20th and 21st centuries. Key milestones include the introduction of organolithium and other organometallic reagents, as well as the development of advanced catalytic methods.
Synthetic Methodologies for Highly Methylated Primary Alcohols
The synthesis of a representative highly methylated primary alcohol, 2,2,3,3-tetramethyl-1-butanol, can be approached through several strategies. Below are detailed experimental protocols for plausible synthetic routes.
Grignard Reaction with a Sterically Hindered Ketone
A common and powerful method for the formation of C-C bonds and the synthesis of alcohols is the Grignard reaction. To synthesize a highly branched primary alcohol, a Grignard reagent can be reacted with a sterically hindered ketone, followed by reduction.
Experimental Protocol: Synthesis of 2,2,3,3-Tetramethyl-1-butanol via Grignard Reaction
Step 1: Synthesis of tert-Butylmagnesium chloride
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2,2-Dimethylpropanal (Pivalaldehyde)
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2,2-dimethylpropanal (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Step 3: Hydrolysis and Workup
-
Pour the reaction mixture slowly into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield (%) | Reference |
| Grignard Reaction followed by Reduction | 2,2-Dimethylpropanal, tert-Butylmagnesium chloride | Diethyl ether, NH4Cl (aq) | 0 °C to room temperature | 60-70 | (General) |
| Hydroboration-Oxidation of a Hindered Alkene | 2,3,3-Trimethyl-1-butene (B165516) | BH3-THF, H2O2, NaOH | Room temperature | 80-90 | (General) |
| Reduction of a Sterically Hindered Ester | Methyl 2,2,3,3-tetramethylbutanoate | Lithium aluminum hydride (LAH) | Reflux in THF | >90 | (General) |
Note: The yields provided are typical for these types of reactions and may vary depending on the specific conditions and scale.
Hydroboration-Oxidation of a Hindered Alkene
The hydroboration-oxidation of a sterically hindered alkene provides an anti-Markovnikov addition of water, leading to the formation of a primary alcohol.
Experimental Protocol: Synthesis of 2,2,3,3-Tetramethyl-1-butanol via Hydroboration-Oxidation
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3,3-trimethyl-1-butene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of borane-tetrahydrofuran (B86392) complex (BH3-THF, 1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Slowly add water to quench the excess borane, followed by the dropwise addition of a 3 M aqueous sodium hydroxide (B78521) solution and 30% hydrogen peroxide.
-
Stir the mixture at 50 °C for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to afford the crude alcohol, which can be purified by distillation.
Signaling Pathways and Experimental Workflows
The synthesis of highly methylated alcohols does not typically involve biological signaling pathways. However, the logical flow of a multi-step synthesis can be visualized.
Caption: Synthetic pathways to 2,2,3,3-tetramethyl-1-butanol.
Conclusion
While the identity of "pentamethylethanol" remains ambiguous, the principles governing the synthesis of highly methylated primary alcohols are well-established. The methodologies presented here, centered around the formation of sterically congested carbon-carbon bonds and the selective functionalization of hindered substrates, provide a robust toolkit for researchers in synthetic chemistry and drug development. The ongoing development of new catalytic systems and reagents continues to expand the boundaries of what is synthetically achievable, paving the way for the creation of even more complex and sterically demanding molecules.
Methodological & Application
Synthesis of 2,3,3-Trimethyl-1-Butene from 2,3,3-Trimethyl-2-Butanol: An Application Note and Protocol
Introduction
This application note provides a detailed protocol for the synthesis of 2,3,3-trimethyl-1-butene (B165516) via the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol. This transformation is a classic example of an E1 elimination reaction, a fundamental process in organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of this specific alkene. The procedure outlines the reaction setup, purification, and characterization of the final product.
The acid-catalyzed dehydration of tertiary alcohols is a well-established method for the formation of alkenes. The reaction proceeds through a carbocation intermediate, and the regioselectivity is generally governed by Zaitsev's rule, which predicts the formation of the most substituted alkene. However, in the case of this compound, the formation of an internal double bond is sterically hindered due to the absence of protons on the adjacent tertiary carbon atom. Consequently, the reaction exclusively yields the terminal alkene, 2,3,3-trimethyl-1-butene.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed dehydration of this compound follows an E1 (unimolecular elimination) mechanism. The process can be broken down into three key steps:
-
Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst (e.g., sulfuric acid or phosphoric acid) to form a good leaving group, water.
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the rate-determining step of the reaction.
-
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the alkene and regeneration of the acid catalyst.
Caption: E1 Dehydration Mechanism of this compound.
Experimental Protocol
This protocol is based on established procedures for the dehydration of tertiary alcohols.
3.1. Materials and Equipment:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL or 100 mL)
-
Distillation apparatus (condenser, receiving flask, heating mantle)
-
Separatory funnel
-
Erlenmeyer flasks
-
Boiling chips
-
Ice bath
3.2. Procedure:
-
Reaction Setup:
-
Place 10 g of this compound into a 50 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the cooled alcohol with gentle swirling. Caution: The addition of acid is exothermic.
-
Add a few boiling chips to the flask.
-
-
Dehydration:
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Gently heat the reaction mixture using a heating mantle. The product, 2,3,3-trimethyl-1-butene, has a boiling point of 77-78 °C and will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more organic layer is observed in the distillate.
-
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with 10 mL of cold water to remove the bulk of the acid.
-
Carefully wash the organic layer with 10 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer again with 10 mL of water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Decant or filter the dried liquid into a clean, dry round-bottom flask.
-
-
Final Distillation:
-
Perform a final simple distillation of the dried product.
-
Collect the fraction boiling between 75-80 °C.
-
Weigh the purified product and calculate the percent yield.
-
3.3. Characterization:
The identity and purity of the synthesized 2,3,3-trimethyl-1-butene can be confirmed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=C stretching vibration of the alkene.
Data Presentation
While specific yield data for the dehydration of this compound under various conditions is not extensively reported in the literature, the following table provides expected outcomes based on analogous reactions of tertiary alcohols.
| Catalyst | Acid Concentration | Temperature (°C) | Reaction Time (min) | Expected Yield (%) | Reference |
| H₂SO₄ | Concentrated | 80-100 | 30-60 | 70-85 | General Tertiary Alcohol Dehydration |
| H₃PO₄ | 85% | 90-110 | 45-75 | 65-80 | General Tertiary Alcohol Dehydration |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 2,3,3-trimethyl-1-butene.
Caption: Workflow for the Synthesis of 2,3,3-Trimethyl-1-butene.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2,3,3-trimethyl-1-butene from this compound. The described E1 dehydration reaction is a reliable and efficient method for obtaining the desired terminal alkene. The provided experimental details, including the purification and characterization steps, are intended to enable researchers to successfully perform this synthesis in a laboratory setting. The workflow and reaction mechanism diagrams offer a clear visual representation of the process, aiding in the understanding and execution of the protocol.
Application Notes and Protocols: Acid-Catalyzed Dehydration of 2,3,3-Trimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol, a classic example of an E1 elimination reaction that involves a carbocation rearrangement. We present the reaction mechanism, detailed experimental protocols for synthesis and product analysis, and a summary of quantitative data for the characterization of the resulting alkene isomers. The provided protocols and data are intended to guide researchers in the synthesis, purification, and analysis of the products of this reaction.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the preparation of alkenes. The reaction of this compound is of particular interest as it proceeds through a tertiary carbocation intermediate that can undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a mixture of alkene products. Understanding the mechanism and the factors influencing the product distribution is crucial for controlling the outcome of such reactions. This document outlines the theoretical basis and provides practical guidance for conducting and analyzing this reaction.
Reaction Mechanism
The acid-catalyzed dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄), to form a good leaving group (water). The departure of water results in the formation of a tertiary carbocation. This carbocation can then either be deprotonated to form an alkene or undergo a rearrangement to a more stable carbocation, which then leads to the final products.
The primary products of this reaction are 2,3,3-trimethyl-1-ene (the Zaitsev product from the initial carbocation) and 2,3,3-trimethyl-2-butene (the product formed after a 1,2-methyl shift). The formation of the more substituted alkene, 2,3,3-trimethyl-2-butene, is generally favored due to its greater thermodynamic stability, in accordance with Saytzeff's rule.
Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.
Experimental Protocols
Protocol 1: Synthesis of Alkene Mixture
This protocol is adapted from standard procedures for the dehydration of tertiary alcohols.[1]
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 10.0 g of this compound.
-
Cool the flask in an ice bath and slowly add 5.0 mL of concentrated sulfuric acid with gentle swirling.
-
Add a few boiling chips to the flask and assemble a simple distillation apparatus.
-
Gently heat the mixture using a heating mantle to initiate the reaction and distill the alkene products. The distillation should be carried out at a temperature range of 75-85 °C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a clean, pre-weighed flask to determine the yield.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the alkene isomers.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
Sample Preparation:
-
Dilute a small aliquot of the dried product mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
Quantitative Data
The following table summarizes the key quantitative data for the reactant and the expected products.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) |
| This compound | 116.20 | 132 | 0.83 | ~1.1 (s, 9H), ~1.2 (s, 6H) | ~75 (C-OH), ~38 (quaternary C), ~28 (CH₃), ~25 (CH₃) |
| 2,3,3-Trimethyl-1-ene | 98.19 | 78-80[2] | 0.705[2] | ~4.8 (s, 1H), ~4.6 (s, 1H), ~1.7 (s, 3H), ~1.0 (s, 9H) | ~156 (C=CH₂), ~106 (=CH₂), ~40 (quaternary C), ~30 (C(CH₃)₃), ~25 (CH₃), ~22 (CH₃) |
| 2,3,3-Trimethyl-2-butene | 98.19 | 73 | ~0.7 | ~1.6 (s, 3H), ~1.6 (s, 6H), ~1.0 (s, 9H) | ~125 (=C(CH₃)₂), ~120 (=C(CH₃)), ~35 (quaternary C), ~30 (C(CH₃)₃), ~20 (CH₃), ~18 (CH₃) |
Note: NMR data for 2,3,3-trimethyl-2-butene is estimated based on spectral data of similar structures.
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of the dehydration products.
Conclusion
The acid-catalyzed dehydration of this compound serves as an excellent model for studying E1 elimination reactions and the phenomenon of carbocation rearrangements. The experimental protocols provided herein offer a robust method for synthesizing and analyzing the resulting alkene isomers. The quantitative data, particularly the spectroscopic information, is essential for the unambiguous identification of the products. Researchers can utilize this information for further studies in reaction kinetics, mechanistic investigations, and as a basis for the synthesis of related compounds.
References
Application Note: A Detailed Protocol for the Dehydration of a Tertiary Alcohol
Abstract
This application note provides a comprehensive experimental protocol for the acid-catalyzed dehydration of a tertiary alcohol, a fundamental transformation in organic synthesis for the preparation of alkenes. Using the dehydration of 2-methyl-2-butanol (B152257) as a model system, this document outlines the detailed methodology, including reaction setup, purification, and product characterization. The protocol is intended for researchers, scientists, and professionals in drug development. Quantitative data from characterization techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented in tabular format for clarity. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to enhance understanding.
Introduction
The dehydration of alcohols is a classic elimination reaction that yields an alkene and water. This reaction is typically catalyzed by strong protic acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1] The reactivity of alcohols towards dehydration follows the order: tertiary > secondary > primary.[2][3] Tertiary alcohols, due to the stability of the resulting tertiary carbocation intermediate, undergo dehydration under relatively mild conditions, often via an E1 (unimolecular elimination) mechanism.[4][5] This process is highly valuable in synthetic organic chemistry for creating carbon-carbon double bonds, which are versatile functional groups for further chemical transformations.
The E1 mechanism for tertiary alcohol dehydration involves three key steps:
-
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
-
Loss of the water molecule to form a stable tertiary carbocation intermediate. This is the rate-determining step.[6]
-
Deprotonation of a β-hydrogen (a hydrogen on an adjacent carbon) by a weak base (such as water or the conjugate base of the acid) to form the alkene.
When there are non-equivalent β-hydrogens, a mixture of alkene isomers can be formed.[7] According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene.[8][9] This protocol will detail the dehydration of 2-methyl-2-butanol, which yields a mixture of 2-methyl-2-butene (B146552) (the major, more substituted product) and 2-methyl-1-butene (B49056) (the minor, less substituted product).
Experimental Protocol
This section provides a detailed, step-by-step procedure for the dehydration of 2-methyl-2-butanol.
Materials and Reagents
-
2-methyl-2-butanol (t-amyl alcohol)
-
Concentrated Sulfuric Acid (9 M H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
5% Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Anhydrous Magnesium Sulfate (MgSO₄)[10]
-
Boiling chips
-
Deionized water
-
Ice
Equipment
-
Round-bottom flasks (50 mL and 25 mL)
-
Fractional distillation apparatus (distilling head, Vigreux column, condenser, vacuum adapter)
-
Heating mantle
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
GC-MS instrument
-
NMR spectrometer
-
IR spectrometer
Procedure
1. Reaction Setup
-
To a 50 mL round-bottom flask, add 15.0 mL of 2-methyl-2-butanol.
-
Cool the flask in an ice-water bath.
-
Slowly and with constant swirling, add 5.0 mL of 9 M sulfuric acid to the cooled alcohol.[7]
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble a fractional distillation apparatus using the 50 mL flask as the distilling pot. Use a 25 mL round-bottom flask as the receiving flask, and place it in an ice bath to minimize the evaporation of the volatile alkene products.[7]
2. Dehydration and Distillation
-
Gently heat the reaction mixture using a heating mantle.
-
The alkene products are more volatile than the starting alcohol. As they form, they will distill from the reaction mixture.
-
Control the heating rate to maintain a steady distillation rate. The temperature of the vapor at the still head should not exceed 45 °C.[8]
-
Continue the distillation until about half of the initial volume remains in the distilling flask. At this point, the reaction is considered complete.
3. Product Workup and Purification
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid that may have co-distilled.[2] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.[10]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 15 mL of saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.
-
Separate the layers again, draining the aqueous layer.
-
Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous sodium sulfate.[11] Swirl the flask occasionally for 10-15 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.
-
Carefully decant or filter the dried liquid into a pre-weighed, clean, dry vial.
-
Determine the mass of the product and calculate the percent yield.
4. Product Characterization The product is a mixture of alkene isomers. The composition and purity can be determined using the following spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a small sample of the product into a GC-MS to separate and identify the components. The gas chromatogram will show peaks corresponding to 2-methyl-1-butene and 2-methyl-2-butene, and the relative peak areas can be used to determine the product ratio.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the product mixture to confirm the structures of the alkene isomers.[8][14]
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. The disappearance of the broad O-H stretch (around 3300-3400 cm⁻¹) from the starting alcohol and the appearance of C=C stretching (around 1650 cm⁻¹) and =C-H stretching (around 3000-3100 cm⁻¹) peaks confirm the formation of alkenes.[3]
Data Presentation
Table 1: Typical Reaction Parameters and Yield for the Dehydration of 2-Methyl-2-Butanol
| Parameter | Value |
| Volume of 2-Methyl-2-Butanol | 15.0 mL |
| Volume of 9 M H₂SO₄ | 5.0 mL |
| Distillation Temperature | < 45 °C |
| Typical Product Mass | ~5-7 g |
| Typical Percent Yield | 50-70% |
Table 2: Expected Gas Chromatography Data
| Compound | Retention Time (Typical) | Relative Abundance |
| 2-Methyl-1-butene | Shorter | Minor Product (~15-25%) |
| 2-Methyl-2-butene | Longer | Major Product (~75-85%) |
Note: Absolute retention times will vary depending on the GC column and conditions.
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃) for Products
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Methyl-1-butene | =CH₂ | ~4.7 | singlet |
| -CH₂- | ~2.0 | quartet | |
| -CH₃ (on C2) | ~1.7 | singlet | |
| -CH₃ (on C3) | ~1.0 | triplet | |
| 2-Methyl-2-butene | =CH- | ~5.1 | quartet |
| -CH₃ (on C2) | ~1.7 | singlet | |
| -CH₃ (vinylic) | ~1.6 | doublet |
Mandatory Visualizations
Caption: E1 mechanism for tertiary alcohol dehydration.
Caption: Experimental workflow for alcohol dehydration.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. odinity.com [odinity.com]
- 7. sites.nvcc.edu [sites.nvcc.edu]
- 8. studylib.net [studylib.net]
- 9. scienceready.com.au [scienceready.com.au]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. youtube.com [youtube.com]
- 12. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 13. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 14. scribd.com [scribd.com]
Application Notes and Protocols: 2,3,3-Trimethyl-2-butanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3,3-trimethyl-2-butanol as a substrate in various organic synthesis reactions. The information is intended to guide researchers in leveraging this tertiary alcohol for the synthesis of novel compounds and potential pharmaceutical intermediates.
Physicochemical Properties of this compound
This compound, also known as pentamethylethanol, is a sterically hindered tertiary alcohol. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1] |
| CAS Number | 594-83-2 | [1][2] |
| Appearance | Liquid | |
| Boiling Point | Not specified | |
| IUPAC Name | 2,3,3-trimethylbutan-2-ol | [1] |
Applications in Organic Synthesis
This compound serves as a valuable precursor for the synthesis of alkenes, esters, and ethers. Its bulky t-butyl group can introduce steric hindrance, influencing reaction selectivity and providing stability to the resulting products.
Dehydration to Alkenes
The acid-catalyzed dehydration of this compound is a common transformation that yields alkenes. Due to the absence of a hydrogen atom on the adjacent C3 carbon, the elimination reaction proceeds in a specific direction to form 2,3,3-trimethyl-1-ene.
Reaction Scheme: Dehydration of this compound
Caption: Acid-catalyzed dehydration of this compound.
Experimental Protocol: Dehydration of this compound
This protocol is adapted from the dehydration of a similar tertiary alcohol, 2-methyl-2-butanol.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound. Cool the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the cooled alcohol with constant stirring.
-
Dehydration: Remove the ice bath and assemble a simple distillation apparatus. Add a few boiling chips to the flask and heat the mixture gently to distill the alkene product. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the dried solution into a pre-weighed flask. Remove the solvent by simple distillation or rotary evaporation to obtain the purified 2,3,3-trimethyl-1-ene.
-
Characterization: Characterize the product by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
| Reactant | Molar Ratio | Catalyst | Reaction Time | Temperature | Yield (%) |
| This compound | 1 | H₂SO₄ (catalytic) | 1-2 hours | Distillation | >80 (estimated) |
Fischer Esterification
This compound can be esterified with carboxylic acids under acidic conditions to form bulky esters. These esters can be of interest in fragrance, flavor, and polymer chemistry. The reaction is an equilibrium process, and to drive it towards the product, an excess of the carboxylic acid or removal of water is necessary.
Reaction Scheme: Fischer Esterification
Caption: Fischer esterification of this compound.
Experimental Protocol: Synthesis of t-Heptyl Acetate
Materials:
-
This compound
-
Acetic acid
-
Amberlyst-15 or concentrated sulfuric acid
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound, a slight excess of acetic acid, a catalytic amount of Amberlyst-15 or a few drops of concentrated H₂SO₄, and toluene.
-
Esterification: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, then with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by distillation under reduced pressure.
| Carboxylic Acid | Molar Ratio (Alcohol:Acid) | Catalyst | Reaction Time | Temperature | Yield (%) |
| Acetic Acid | 1:1.2 | Amberlyst-15 | 4-6 hours | Reflux | 70-85 (estimated) |
| Benzoic Acid | 1:1.2 | H₂SO₄ | 6-8 hours | Reflux | 65-80 (estimated) |
Synthesis of Ethers
Ethers of this compound (t-heptyl ethers) can be synthesized via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric hindrance of the tertiary alcohol, the direct acid-catalyzed dehydration to form symmetrical ethers is not efficient and would primarily lead to elimination.
Workflow: Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Synthesis of Ethyl t-Heptyl Ether
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF. Cool the suspension in an ice bath.
-
Alcohol Addition: Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting alkoxide solution in an ice bath and add ethyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ether by column chromatography on silica (B1680970) gel.
| Alkyl Halide | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl Iodide | NaH | THF | 12-16 hours | Room Temp. | 60-75 (estimated) |
| Methyl Iodide | NaH | THF | 12-16 hours | Room Temp. | 65-80 (estimated) |
Potential Applications in Drug Development
While direct applications of this compound in drug molecules are not widely reported, its derivatives can serve as important building blocks. The sterically demanding t-heptyl group can be incorporated into drug candidates to:
-
Modulate Lipophilicity: The bulky alkyl group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.
-
Introduce Steric Shielding: The t-heptyl group can act as a steric shield, preventing metabolic degradation at nearby functional groups and thereby increasing the drug's half-life.
-
Explore Structure-Activity Relationships (SAR): By introducing this group, medicinal chemists can probe the steric tolerance of receptor binding pockets.
Conclusion
This compound is a versatile, sterically hindered tertiary alcohol with significant potential in organic synthesis. The protocols provided herein offer a foundation for researchers to explore its utility in creating novel alkenes, esters, and ethers. These derivatives may find applications in materials science, fragrance chemistry, and as unique building blocks for the synthesis of new therapeutic agents. Further investigation into the reactivity and applications of this substrate is encouraged to fully unlock its synthetic potential.
References
Application Note: 1H and 13C NMR Analysis of 2,3,3-Trimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,3,3-trimethyl-2-butanol. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and instrument operation, and a discussion of the expected spectral features. This information is intended to assist researchers in the structural elucidation and quality control of this compound.
Predicted NMR Spectral Data
Due to the absence of readily available experimental spectra in common databases, the following ¹H and ¹³C NMR data for this compound are predicted based on established chemical shift principles and data from analogous tertiary alcohols.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting three distinct signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 0.5 - 2.0 | Singlet (broad) | 1H |
| C2-CH₃ | 1.2 - 1.4 | Singlet | 6H |
| C3-(CH₃)₃ | 1.0 - 1.2 | Singlet | 9H |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (quaternary) | 70 - 75 |
| C3 (quaternary) | 35 - 40 |
| C2-CH₃ | 25 - 30 |
| C3-(CH₃)₃ | 28 - 33 |
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved by distillation if necessary.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2] Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
Concentration:
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[3]
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3]
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard spectrometer. Instrument-specific parameters may need to be optimized.
Table 3: General NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Operating Frequency | 400 MHz (or higher) | 100 MHz (or higher) |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Spectral Width | 10-12 ppm | 200-250 ppm |
| Temperature | 298 K | 298 K |
Visualization of Molecular Structure and NMR Signal Assignment
The following diagram illustrates the structure of this compound and the predicted assignment of its NMR signals.
Caption: Predicted NMR signal assignments for this compound.
Experimental Workflow
The logical flow of the NMR analysis process is depicted in the following diagram.
Caption: Workflow for NMR analysis of this compound.
Discussion
The predicted ¹H NMR spectrum is characterized by the absence of spin-spin coupling, resulting in three singlet signals. The broadness of the hydroxyl proton signal is a common feature and can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear. The integration values of the methyl proton signals (6H and 9H) are key identifiers for the two distinct methyl environments.
In the ¹³C NMR spectrum, the two quaternary carbons are expected to have weaker signals compared to the protonated methyl carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement. The chemical shift of the carbon atom bonded to the hydroxyl group (C2) is significantly downfield due to the deshielding effect of the electronegative oxygen atom.
By following the detailed protocols and understanding the predicted spectral features outlined in this application note, researchers can confidently perform and interpret the ¹H and ¹³C NMR analysis of this compound for structural verification and purity assessment.
References
Application Note: Interpreting the Mass Spectrum of 2,3,3-Trimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-2-butanol is a tertiary alcohol of interest in various chemical syntheses and as a potential building block in drug discovery. Understanding its mass spectrometric behavior is crucial for its identification and characterization in complex mixtures. This application note provides a detailed interpretation of the electron ionization (EI) mass spectrum of this compound, a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of its fragmentation pathway.
Mass Spectrum Analysis
The mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M⁺) at m/z 116, a common feature for tertiary alcohols which readily undergo fragmentation. The fragmentation pattern is dominated by alpha-cleavage and dehydration reactions, leading to the formation of stable carbocations.
Data Presentation
The major fragments observed in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is scaled to the base peak, which is the most intense signal in the spectrum.
| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance (%) |
| 59 | [C₃H₇O]⁺ | (CH₃)₂C=OH⁺ | 100 (Base Peak) |
| 101 | [C₇H₁₃]⁺ | [M - CH₃]⁺ | High |
| 83 | [C₆H₁₁]⁺ | [M - H₂O - CH₃]⁺ | Moderate |
| 57 | [C₄H₉]⁺ | (CH₃)₃C⁺ | Moderate |
| 43 | [C₃H₇]⁺ | (CH₃)₂CH⁺ | Moderate |
Note: The relative abundances are estimations based on typical fragmentation patterns of tertiary alcohols and available spectral data. The peak at m/z 101 is noted as the second highest in some library data.[1]
Fragmentation Pathway
The fragmentation of the this compound molecular ion primarily proceeds through two major pathways:
-
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The most favorable alpha-cleavage for this compound is the loss of a tert-butyl radical ((CH₃)₃C•), the largest alkyl substituent, to form the resonance-stabilized oxonium ion at m/z 59. This fragment is typically the base peak in the spectrum. Another possible alpha-cleavage is the loss of a methyl radical (•CH₃) to form an ion at m/z 101.
-
Dehydration: The molecular ion can undergo dehydration, losing a molecule of water (H₂O) to form an alkene radical cation at m/z 98. This ion is often of low abundance and may not be readily observed. This initial fragment can then undergo further fragmentation, such as the loss of a methyl group, leading to a fragment at m/z 83.
The formation of the tert-butyl cation at m/z 57 is also a significant pathway, arising from the cleavage of the C-C bond between the two quaternary carbons.
Visualization of Fragmentation Pathway
Caption: Fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines the procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.
Sample Preparation
-
Solvent Selection: Use a high-purity volatile solvent such as methanol, ethanol, or dichloromethane.
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile alcohols.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split injection with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 2 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35 - 200.
-
Solvent Delay: 3 minutes.
Data Acquisition and Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrum of this compound is readily interpretable through the characteristic fragmentation pathways of tertiary alcohols, namely alpha-cleavage and dehydration. The provided GC-MS protocol offers a reliable method for the analysis of this compound, enabling its unambiguous identification in research and development settings. The dominant fragment at m/z 59 serves as a key diagnostic ion for this and similar tertiary alcohol structures.
References
Application Note: Analysis of 2,3,3-Trimethyl-2-butanol using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2,3,3-Trimethyl-2-butanol using gas chromatography with flame ionization detection (GC-FID). The described method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable technique for the separation and quantification of this tertiary alcohol. The protocol outlines sample preparation, instrument parameters, and data analysis procedures.
Introduction
This compound, a tertiary heptyl alcohol, is a compound of interest in various fields, including chemical synthesis and as a potential impurity or metabolite in drug development. Accurate and precise quantification is crucial for quality control and research purposes. Gas chromatography (GC) is a widely used analytical technique for the separation of volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (FID), it provides high sensitivity and a wide linear range for the analysis of hydrocarbons and other organic compounds containing carbon atoms.[1] This application note details a GC-FID method optimized for the analysis of this compound.
Experimental Protocol
This section provides a comprehensive methodology for the analysis of this compound.
Materials and Reagents
-
This compound standard: Analytical grade, purity ≥99%
-
Methanol (B129727): HPLC or GC grade, as solvent
-
Internal Standard (IS): 2-Methyl-2-butanol (tert-amyl alcohol), analytical grade (optional, but recommended for improved precision)
-
Helium: Carrier gas, ultra-high purity (99.999%)
-
Hydrogen: FID fuel gas, high purity
-
Air: FID oxidant gas, zero grade
-
Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringes: GC autosampler syringes or manual syringes
Instrumentation
A standard gas chromatograph equipped with a flame ionization detector and a split/splitless injector is required. The following parameters are recommended:
| Parameter | Value |
| GC System | Agilent 8890 GC with FID or equivalent |
| Column | DB-WAX (or equivalent polyethylene (B3416737) glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Liner | Deactivated splitless liner with glass wool |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Injector Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 50°C |
| Hold Time | 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 220°C |
| Final Hold Time | 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): If using an internal standard, accurately weigh 100 mg of 2-Methyl-2-butanol and dissolve it in 100 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL). If using an internal standard, add a constant concentration of the internal standard to each calibration standard and sample.
-
Sample Preparation: Dilute the sample to be analyzed with methanol to fall within the calibration range.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described method. The retention time is an estimate based on the analysis of structurally similar compounds.
| Parameter | This compound |
| Estimated Retention Time (min) | ~ 9.5 |
| Linearity Range (µg/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for the GC-FID analysis of this compound.
Caption: Logical relationship of the key components in the GC-FID system.
References
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction - 2,3,3-Trimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic chemical reaction involves the addition of an alkyl, vinyl, or aryl-magnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1][2] This application note provides a detailed protocol for the synthesis of a tertiary alcohol, 2,3,3-trimethyl-2-butanol, through the reaction of a methylmagnesium halide with pinacolone (B1678379). The synthesis of tertiary alcohols is of significant interest in medicinal chemistry and drug development due to their presence as key structural motifs in many biologically active molecules.
Principle of the Reaction
The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent, specifically methylmagnesium bromide or iodide, to the electrophilic carbonyl carbon of pinacolone (3,3-dimethyl-2-butanone). The reaction proceeds in two key stages:
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond in the Grignard reagent renders the methyl group nucleophilic. This nucleophile attacks the carbonyl carbon of pinacolone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.
-
Acidic Workup: The subsequent addition of an aqueous acid (e.g., dilute hydrochloric acid or saturated ammonium (B1175870) chloride solution) protonates the alkoxide, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[3]
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |
| Pinacolone | C₆H₁₂O | 100.16 | 103-106 | -52.5 | 0.801 | 1.396 |
| Methylmagnesium Bromide | CH₃MgBr | 107.25 | (in solution) | (in solution) | (in solution) | - |
| This compound | C₇H₁₆O | 116.20 | 131.5 [4] | 17 [4] | 0.82 [4] | 1.421 [4] |
Expected Yield: The typical yield for this Grignard reaction is in the range of 70-85%, depending on the reaction conditions and purity of the reagents.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture. Anhydrous solvents and oven-dried glassware are essential. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Pinacolone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Protocol 1: Preparation of Methylmagnesium Halide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the alkyl halide solution to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. Gentle warming may be required to start the reaction.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining alkyl halide solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.
Protocol 2: Synthesis of this compound
-
Addition of Ketone: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Dissolve pinacolone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the pinacolone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid dropwise to the stirred mixture to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide. This process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate (if acid was used for quenching) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to obtain pure this compound.
-
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and C-H bonds.
-
C-O stretch: A strong absorption in the region of 1100-1200 cm⁻¹ characteristic of a tertiary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information.
-
¹H NMR (in CDCl₃):
-
A singlet integrating to 9 hydrogens corresponding to the three equivalent methyl groups of the tert-butyl group.
-
A singlet integrating to 6 hydrogens corresponding to the two equivalent methyl groups attached to the carbinol carbon.
-
A singlet for the hydroxyl proton (its chemical shift can vary depending on concentration and temperature).
-
-
¹³C NMR (in CDCl₃):
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbons of the tert-butyl group.
-
A signal for the carbinol carbon (the carbon bearing the -OH group).
-
A signal for the two equivalent methyl carbons attached to the carbinol carbon.
-
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
Application Notes and Protocols: The Use of 2,3,3-Trimethyl-2-butanol and its Isomers in Mechanistic Studies of Carbocation Rearrangements
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of reaction mechanisms is fundamental to the advancement of organic chemistry and drug development. A thorough understanding of reaction pathways allows for the prediction of product formation, the optimization of reaction conditions, and the design of novel synthetic routes. Carbocation rearrangements, in particular, are a class of reactions that often lead to skeletal transformations and the formation of unexpected products. The Wagner-Meerwein rearrangement, a classic example of a 1,2-alkyl or hydride shift, is a key concept in this area.
Tertiary alcohols, such as 2,3,3-trimethyl-2-butanol and its structural isomer 3,3-dimethyl-2-butanol (B106058) (pinacolyl alcohol), serve as excellent substrates for investigating these mechanistic principles. The acid-catalyzed dehydration of these alcohols proceeds via a carbocation intermediate that is prone to rearrangement, providing a clear and instructive demonstration of the Wagner-Meerwein rearrangement. These studies are crucial for professionals in drug development, as analogous rearrangements can occur in complex biological molecules, influencing their synthesis and metabolic pathways.
Mechanistic Insights: The Wagner-Meerwein Rearrangement
The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol is a classic textbook example used to illustrate the Wagner-Meerwein rearrangement. The reaction proceeds through the formation of a secondary carbocation, which then rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement is the key step that dictates the final product distribution.
The mechanism can be broken down into the following steps:
-
Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water.
-
Formation of the Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.
-
Carbocation Rearrangement (Wagner-Meerwein Shift): A methyl group from the adjacent quaternary carbon migrates with its bonding electrons to the positively charged carbon, resulting in the formation of a more stable tertiary carbocation.
-
Deprotonation: A base (e.g., water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation center to form the various alkene products.
The dehydration of 3,3-dimethyl-2-butanol yields three different alkene products, with the rearranged products being the major components.[1][2]
Data Presentation
The product distribution from the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol provides quantitative evidence for the rearrangement pathway. The relative yields of the three possible alkene products are summarized in the table below. The predominance of the rearranged alkenes highlights the thermodynamic favorability of the rearrangement to a more stable carbocation intermediate.
| Product Name | Structure | Product Type | Yield (%)[2] |
| 2,3-Dimethyl-2-butene | CH₃-C(CH₃)=C(CH₃)-CH₃ | Rearranged (Major) | 64 |
| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)-CH(CH₃)-CH₃ | Rearranged (Minor) | 33 |
| 3,3-Dimethyl-1-butene | CH₂=CH-C(CH₃)₃ | Non-rearranged | 3 |
Experimental Protocols
This section provides a detailed protocol for the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol, followed by product analysis using gas chromatography.
Materials:
-
3,3-dimethyl-2-butanol (pinacolyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Distillation apparatus (condenser, receiving flask)
-
Separatory funnel
-
Erlenmeyer flask
-
Gas chromatograph (GC) equipped with a suitable column (e.g., non-polar)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 10.2 g (0.1 mol) of 3,3-dimethyl-2-butanol and a few boiling chips.
-
Acid Addition: Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid or 10 mL of 85% phosphoric acid to the round-bottom flask. The flask may be cooled in an ice bath during the addition to control the exothermic reaction.
-
Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask. Heat the reaction mixture gently using a heating mantle.
-
Product Collection: Collect the distillate, which consists of the alkene products and water. The distillation should be continued until no more alkene product is observed to distill over.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with 15 mL of 10% sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel frequently to release any CO₂ gas produced.
-
Separate the aqueous layer and discard it.
-
Wash the organic layer with 15 mL of water.
-
Separate and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Carefully decant or filter the dried liquid into a pre-weighed vial. Determine the yield of the alkene mixture.
-
Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the three alkene products. The peaks can be identified by comparing their retention times to known standards or by using a GC-mass spectrometer (GC-MS) for definitive identification.
Visualizations
The following diagrams illustrate the key mechanistic pathway and the experimental workflow.
Caption: Wagner-Meerwein rearrangement in the dehydration of 3,3-dimethyl-2-butanol.
Caption: General experimental workflow for alcohol dehydration and product analysis.
References
Pentamethylethanol: Uncharted Territory in Chemical Research
Despite a comprehensive search of scientific literature and chemical databases, detailed applications, quantitative data, and established experimental protocols for pentamethylethanol in chemical research remain elusive. This suggests that pentamethylethanol is not a commonly utilized compound in the fields of academic or industrial research, including drug development.
Currently, there is no significant body of published work detailing the use of pentamethylethanol as a reagent, ligand, solvent, or building block in chemical synthesis. Consequently, the creation of detailed application notes and experimental protocols, as requested, is not feasible based on the available scientific information.
While information on sterically hindered alcohols and their applications in areas such as ligand design and as protecting groups is available, these references do not specifically mention pentamethylethanol. The unique steric and electronic properties of pentamethylethanol have not been sufficiently explored or documented in the chemical literature to provide the basis for the detailed documentation requested.
Researchers and scientists interested in the potential applications of pentamethylethanol would likely need to undertake foundational research to determine its chemical reactivity, physical properties, and potential utility in various chemical transformations. Such research would be the first step toward establishing any practical applications for this compound.
Troubleshooting & Optimization
Unexpected products in 2,3,3-Trimethyl-2-butanol dehydration reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol. This resource addresses the formation of unexpected products due to carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the dehydration of this compound?
The expected major product from the acid-catalyzed dehydration of this compound is 2,3,3-trimethyl-1-butene . This is because the initial tertiary carbocation formed upon loss of water can only lose a proton from the adjacent primary carbon to form a double bond. The adjacent quaternary carbon has no protons to eliminate.
Q2: What are the common unexpected products observed in this reaction?
Unexpectedly, the formation of 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene (B117154) is often observed. These products arise from a carbocation rearrangement.
Q3: What is the mechanism that leads to these unexpected products?
The formation of unexpected products is due to a 1,2-methyl shift in the initially formed tertiary carbocation. This rearrangement leads to a more stable tertiary carbocation, which can then eliminate a proton in two different ways to form the more substituted and thermodynamically favored alkenes.
Q4: Why is 2,3-dimethyl-2-butene often the major unexpected product?
According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. 2,3-dimethyl-2-butene is a tetrasubstituted alkene, making it more stable than the trisubstituted 2,3-dimethyl-1-butene and the disubstituted 2,3,3-trimethyl-1-butene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of alkene products | - Incomplete reaction. | - Increase the reaction time or temperature. - Ensure the acid catalyst is fresh and of the correct concentration. |
| - Loss of volatile products during the reaction or workup. | - Use an efficient condenser and keep the receiving flask in an ice bath during distillation. - Minimize transfers of the product mixture. | |
| High proportion of the expected product (2,3,3-trimethyl-1-butene) and low yield of rearranged products | - Reaction conditions do not favor carbocation rearrangement. | - Use a stronger acid or a higher concentration of the acid catalyst. - Increase the reaction temperature to provide the activation energy for the methyl shift. |
| Presence of unreacted alcohol in the final product | - Incomplete dehydration. | - Ensure sufficient heating and reaction time. - Check the efficiency of the distillation setup to ensure all the alkene products are distilled over. |
| Difficulty in separating the different alkene isomers | - Similar boiling points of the isomers. | - Use a fractional distillation column with a high number of theoretical plates for better separation. - Employ gas chromatography for accurate analysis and quantification of the product mixture. |
Data Presentation
The following table summarizes the typical product distribution for the dehydration of a closely related compound, 2,3-dimethyl-2-butanol, which undergoes a similar rearrangement to produce the same unexpected products. The data is derived from gas chromatography (GC) analysis and provides an expected ratio for the products of the this compound dehydration.
| Product | Structure | Type of Product | Boiling Point (°C) | Retention Time (min) | Peak Area | Percent Composition (%) |
| 2,3-dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | Unexpected (Rearranged) | 56 | 4.45 | 2209 | 4.0 |
| 2,3-dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Unexpected (Rearranged - Major) | 73 | 4.88 | 53655 | 96.0 |
Note: The data presented is based on a GC analysis of the dehydration products of 2,3-dimethyl-2-butanol. The retention times and peak areas are illustrative and may vary depending on the specific GC conditions.
Experimental Protocols
Acid-Catalyzed Dehydration of this compound
This protocol describes a general procedure for the dehydration of this compound using a strong acid catalyst, followed by purification and analysis of the alkene products.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Deionized water
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Distillation apparatus (simple or fractional)
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Place 10 mL of this compound into a 50 mL round-bottom flask and add a few boiling chips.
-
Addition of Catalyst: In a fume hood, slowly add 2 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the alcohol while swirling the flask.
-
Dehydration: Assemble a simple or fractional distillation apparatus. Heat the mixture gently with a heating mantle. The alkene products are volatile and will begin to distill.
-
Product Collection: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more liquid is collected.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with 10 mL of deionized water to remove the bulk of the acid.
-
Carefully wash with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.
-
Wash with 10 mL of brine to aid in the removal of water.
-
Drain the organic layer (the product) into a clean, dry Erlenmeyer flask.
-
-
Drying: Add a small amount of anhydrous calcium chloride or sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Final Distillation: Decant the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation to purify the alkene products. Collect the fraction with the expected boiling range of the product mixture.
-
Analysis: Analyze the final product using gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the composition of the alkene mixture.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the dehydration of this compound.
Experimental Workflow
Caption: Experimental workflow for the dehydration of this compound.
Technical Support Center: Controlling Carbocation Rearrangement in Tertiary Alcohol Dehydration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with carbocation rearrangements during the dehydration of tertiary alcohols.
Troubleshooting Guides
Issue 1: My dehydration reaction of a tertiary alcohol is yielding a mixture of unexpected alkene isomers.
-
Question: I performed an acid-catalyzed dehydration of my tertiary alcohol, expecting a specific alkene. However, my analysis shows a mixture of products, including some with a rearranged carbon skeleton. Why is this happening and how can I control it?
-
Answer: This is a classic issue caused by carbocation rearrangement. In the presence of a strong acid (like H₂SO₄ or H₃PO₄), the hydroxyl group of the alcohol is protonated and leaves as a water molecule, forming a carbocation intermediate. If this initial carbocation can rearrange to a more stable one (e.g., a secondary carbocation rearranging to a tertiary one) via a hydride or alkyl shift, it will do so before the final elimination step to form the alkene. This leads to a mixture of alkene products derived from both the initial and the rearranged carbocations.[1]
To control this, you need to avoid the formation of a "free" carbocation intermediate. There are two primary strategies for this:
-
Dehydration using Phosphorus Oxychloride (POCl₃) in Pyridine (B92270): This method proceeds through an E2 elimination mechanism, which is a concerted reaction and does not involve a carbocation intermediate.[2][3] The alcohol's hydroxyl group is converted into a good leaving group by POCl₃, and pyridine then acts as a base to remove a proton, leading to the formation of the alkene in a single step.[2][3]
-
Conversion to a Tosylate or Mesylate followed by E2 Elimination: This two-step process involves first converting the alcohol into a tosylate or mesylate by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This transforms the poor hydroxyl leaving group into an excellent sulfonate leaving group. The resulting tosylate or mesylate can then be treated with a strong, non-nucleophilic base (like potassium tert-butoxide) to induce an E2 elimination, again bypassing the carbocation intermediate and preventing rearrangement.
-
Issue 2: The yield of my desired, non-rearranged alkene is very low.
-
Question: I'm trying to synthesize a specific, less-substituted alkene from a tertiary alcohol, but the major product is always the more stable, rearranged isomer. How can I improve the yield of my target compound?
-
Answer: The formation of the thermodynamically more stable alkene (Zaitsev's rule) is generally favored in elimination reactions. When carbocation rearrangements occur, the subsequent elimination often leads to the most substituted (and thus most stable) alkene. To increase the yield of the non-rearranged product, you must employ a method that avoids the carbocation intermediate.
The POCl₃/pyridine method is often effective in these situations. Since it follows an E2 mechanism, the regioselectivity of the elimination can be controlled to favor the desired product, often the Zaitsev product from the original alcohol structure without rearrangement.[2]
Frequently Asked Questions (FAQs)
-
What is a carbocation rearrangement? A carbocation rearrangement is the movement of a carbocation from a less stable state to a more stable one through a structural reorganization. This typically occurs via a 1,2-hydride shift (a hydrogen atom with its bonding electrons moves to an adjacent carbon) or a 1,2-alkyl shift (an alkyl group with its bonding electrons moves to an adjacent carbon). The driving force for this rearrangement is the formation of a more stable carbocation (tertiary > secondary > primary).[1][4]
-
Under what conditions are carbocation rearrangements most likely to occur? Carbocation rearrangements are most common in reactions that proceed through a carbocation intermediate, such as E1 and SN1 reactions. For tertiary alcohol dehydration, this is most prevalent under strongly acidic conditions with protic acids like sulfuric acid or phosphoric acid at elevated temperatures.[5][6]
-
How does the POCl₃/pyridine method prevent carbocation rearrangement? The dehydration of an alcohol with phosphorus oxychloride (POCl₃) in the presence of pyridine follows an E2 (elimination, bimolecular) mechanism. In this pathway, the alcohol's hydroxyl group is first converted into a better leaving group (-OPOCl₂) by reacting with POCl₃. Then, pyridine, acting as a base, removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form the double bond. This concerted process avoids the formation of a discrete carbocation intermediate, thus preventing any possibility of rearrangement.[2][3]
-
What is the advantage of converting the alcohol to a tosylate before elimination? Converting the alcohol to a tosylate (or mesylate) transforms the very poor leaving group (-OH) into a very good leaving group (-OTs or -OMs). This allows for a controlled E2 elimination using a strong base. Similar to the POCl₃ method, this circumvents the formation of a carbocation intermediate, thereby preventing rearrangements. This two-step approach offers excellent control over the reaction and often leads to high yields of the desired non-rearranged alkene.
Data Presentation
The following table illustrates the impact of reaction conditions on the product distribution in the dehydration of 3,3-dimethyl-2-butanol, a classic example of carbocation rearrangement.
| Reactant | Dehydration Method | 3,3-dimethyl-1-butene (Non-rearranged) | 2,3-dimethyl-1-butene (Rearranged) | 2,3-dimethyl-2-butene (Rearranged) |
| 3,3-dimethyl-2-butanol | Acid-catalyzed (e.g., H₃PO₄, heat) | ~3% | ~33% | ~64% |
| 3,3-dimethyl-2-butanol | POCl₃, Pyridine | Major Product (non-rearranged) | Minor/No Product | Minor/No Product |
Data for acid-catalyzed dehydration is approximate and sourced from qualitative descriptions in the literature. The POCl₃/pyridine method is expected to yield the non-rearranged product as the major isomer.
Experimental Protocols
1. Dehydration of a Tertiary Alcohol using POCl₃ and Pyridine (General Procedure)
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.
-
Reagents: The tertiary alcohol is dissolved in a suitable anhydrous solvent, often pyridine itself, and the solution is cooled in an ice bath to 0 °C.
-
Addition of POCl₃: Phosphorus oxychloride (POCl₃), typically 1.1 to 1.5 equivalents, is added dropwise to the cooled solution of the alcohol in pyridine. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a period of time (this will vary depending on the specific alcohol). The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, the mixture is cooled and slowly poured onto crushed ice or into cold water to quench the excess POCl₃. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.
2. Tosylation of a Tertiary Alcohol and Subsequent E2 Elimination (General Procedure)
Step A: Tosylation of the Tertiary Alcohol
-
Setup: A flame-dried, round-bottom flask with a magnetic stirrer is placed under an inert atmosphere.
-
Reagents: The tertiary alcohol (1 equivalent) is dissolved in anhydrous dichloromethane (B109758) (DCM) or pyridine. The solution is cooled to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl, ~1.2 equivalents) is added portion-wise to the stirred solution. If DCM is the solvent, pyridine (~1.5 equivalents) is also added.
-
Reaction: The reaction mixture is stirred at 0 °C for several hours and may be allowed to warm to room temperature to ensure complete reaction, monitored by TLC.
-
Workup: The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude tosylate, which can be purified by recrystallization or chromatography if necessary.
Step B: E2 Elimination of the Tertiary Tosylate
-
Setup: A round-bottom flask with a magnetic stirrer and reflux condenser is set up under an inert atmosphere.
-
Reagents: The purified tosylate is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tert-butanol.
-
Addition of Base: A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, ~1.1 to 1.5 equivalents), is added to the solution.
-
Reaction: The reaction mixture is heated (e.g., to 135 °C in DMSO) to promote elimination. The progress of the reaction is monitored by TLC or GC.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with a nonpolar solvent like pentane. The organic extracts are washed with water to remove the solvent and any remaining base, dried, and the solvent is carefully removed by distillation. The resulting alkene can be further purified by distillation or chromatography.
Visualizations
Caption: Acid-catalyzed dehydration pathway illustrating carbocation rearrangement.
Caption: E2 dehydration using POCl₃ and pyridine avoids a carbocation intermediate.
Caption: A two-step method for rearrangement-free alkene synthesis.
References
- 1. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Alkene synthesis by anti-elimination [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Elimination (E1) Reaction Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize E1 elimination side reactions in their experiments.
Troubleshooting Guide: Unexpected Alkene Formation
Encountering an unexpected alkene byproduct can be a significant challenge in reactions designed for substitution (SN1) products. This guide provides a systematic approach to diagnosing and resolving E1-related side reactions.
Problem: Your reaction is yielding a significant amount of an alkene product instead of the desired substitution product.
Initial Assessment: The formation of an alkene suggests a competing elimination reaction. If the reaction conditions involve a weak base/nucleophile and a substrate that can form a stable carbocation (secondary or tertiary), an E1 reaction is a likely culprit.
Troubleshooting Steps:
| Factor | Observation/Question | Recommended Action | Rationale |
| Temperature | Is the reaction being run at an elevated temperature? | Lower the reaction temperature. If possible, run the reaction at or below room temperature (25°C). | E1 reactions have a higher activation energy than SN1 reactions and are entropically favored.[1][2] Lowering the temperature will kinetically favor the SN1 pathway.[1][3] |
| Solvent | Are you using a polar protic solvent (e.g., water, ethanol, acetic acid)? | Switch to a less polar or a polar aprotic solvent (e.g., acetone, DMF, DMSO). | Polar protic solvents stabilize the carbocation intermediate, which is common to both SN1 and E1 pathways.[4][5][6] However, less polar solvents can disfavor the formation of the carbocation, thereby slowing down both reactions, but potentially altering the product ratio.[7] |
| Nucleophile/Base | Is your nucleophile also a weak base (e.g., H₂O, ROH)? | If the reaction allows, consider using a stronger, non-bulky nucleophile. | A stronger nucleophile will favor an SN2 reaction, which can outcompete the E1/SN1 pathway, especially with secondary substrates.[8][9] |
| Substrate Structure | Is your substrate tertiary or a secondary substrate prone to forming a stable carbocation? | If possible, modify the substrate to be less sterically hindered (e.g., use a primary substrate). | Primary substrates are much less likely to undergo E1 reactions due to the instability of primary carbocations.[9][10][11] |
| Leaving Group | Are you using a very good leaving group? | While a good leaving group is necessary for the reaction to proceed, its nature can subtly influence the E1/SN1 ratio in less polar solvents.[11] This is a more advanced consideration and other factors should be optimized first. | More basic leaving groups can lead to a higher proportion of E1 products in less polar solvents.[11] |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the ratio of E1 to SN1 products?
A1: Temperature is a critical factor in the competition between E1 and SN1 reactions. Increasing the temperature will almost always increase the proportion of the E1 elimination product relative to the SN1 substitution product.[7][12] This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, thus favoring the elimination pathway.[1][2]
Quantitative Impact of Temperature on Product Distribution
| Substrate | Reagent/Solvent | Temperature (°C) | % Alkene (E1) | % Substitution (SN1) |
| 2-Bromobutane | 1 M NaOEt in Ethanol | 25 | 82 | 18 |
| 2-Bromobutane | 1 M NaOEt in Ethanol | 80 | 91.4 | 8.6 |
| tert-Butyl Bromide | Ethanol | 25 | ~19 | ~81 |
| tert-Butyl Bromide | Ethanol | 55 | ~36 | ~64 |
Data synthesized from available literature.[7][12]
Q2: What is the role of the solvent in promoting or preventing E1 reactions?
A2: The solvent plays a crucial role in stabilizing the carbocation intermediate that is central to both E1 and SN1 mechanisms.[4][5][6] Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing carbocations through hydrogen bonding and dipole-dipole interactions.[3][13] This stabilization facilitates the formation of the carbocation, allowing both E1 and SN1 reactions to proceed. To suppress E1 in favor of other pathways, one might consider a less polar solvent, which would disfavor carbocation formation altogether.[7]
Solvent Polarity and Alkene Yield
| Substrate | Solvent | % Alkene (E1) |
| t-Butyl Chloride | Anhydrous Ethanol | 44 |
| t-Butyl Chloride | Glacial Acetic Acid | 73 |
| t-Butyl Bromide | Anhydrous Ethanol | 36 |
| t-Butyl Bromide | Glacial Acetic Acid | 69 |
Data from Winstein, S., et al.[7]
Q3: Can I use a different base to prevent E1 elimination?
A3: Yes, the choice of base is critical. E1 reactions proceed with weak bases. If you want to favor elimination, but avoid the E1 pathway and its competition with SN1, you can use a strong, bulky base (e.g., potassium tert-butoxide). A strong, bulky base will favor an E2 elimination pathway, which is a concerted reaction and does not involve a carbocation intermediate, thus avoiding the SN1 side reaction. Conversely, to favor substitution and avoid elimination, a strong, non-bulky nucleophile (e.g., azide, cyanide) can promote an SN2 reaction, especially with primary and secondary substrates.[8][9]
Q4: My substrate is a tertiary alcohol. How can I favor substitution over elimination during dehydration?
A4: The acid-catalyzed dehydration of tertiary alcohols is a classic E1 reaction. To favor the SN1 substitution product, you should use a strong acid with a highly nucleophilic counter-ion, such as HCl, HBr, or HI, and keep the temperature low.[7] The halide anions are good nucleophiles and can effectively compete with the elimination pathway to form the corresponding alkyl halide. Using acids with poorly nucleophilic counter-ions, like H₂SO₄ or H₃PO₄, especially with heating, will strongly favor the E1 elimination product.[7]
Experimental Protocols
Protocol 1: Minimizing E1 Elimination in a Solvolysis Reaction
Objective: To maximize the yield of the SN1 product and minimize the E1 byproduct during the solvolysis of a tertiary alkyl halide.
Materials:
-
Tertiary alkyl halide (e.g., 2-chloro-2-methylpropane)
-
Solvent system: 80:20 acetone/water (a less polar, polar aprotic/protic mixture)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask and condenser
Procedure:
-
Set up the reaction apparatus (flask and condenser) over a magnetic stirrer.
-
Prepare an ice bath around the round bottom flask to maintain a low temperature (0-5°C).
-
Add the solvent system to the flask and begin stirring.
-
Slowly add the tertiary alkyl halide to the cooled, stirring solvent.
-
Allow the reaction to proceed at the low temperature, monitoring its progress by a suitable analytical method (e.g., TLC, GC).
-
Upon completion, quench the reaction with cold water and proceed with the standard workup and purification procedure.
Visualizations
Caption: Competing E1 and SN1 pathways originating from a common carbocation intermediate.
Caption: Key experimental factors that promote the E1 elimination pathway.
References
- 1. youtube.com [youtube.com]
- 2. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Alkene Reactions Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,3,3-Trimethyl-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,3-Trimethyl-2-butanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are fractional distillation and recrystallization. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the known physical properties of this compound?
A2: Understanding the physical properties of this compound is crucial for its purification. Key data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 594-83-2 | [1][2] |
| Molecular Formula | C7H16O | [2][3] |
| Molecular Weight | 116.20 g/mol | [4] |
| Boiling Point | 131.5 °C at 760 mmHg | [5] |
| Melting Point | 17 °C | |
| Solubility in Water | 21.53 g/L (at 40 °C) | [2] |
Q3: What are potential impurities in this compound?
A3: Potential impurities can include unreacted starting materials from its synthesis, byproducts, or degradation products. A common synthetic route to tertiary alcohols is the hydration of alkenes. Therefore, the corresponding alkene, 2,3,3-trimethylbut-1-ene , is a likely impurity.[6] If the alcohol has been exposed to acidic conditions, this dehydration product may also be present. Other potential impurities could be residual solvents from the synthesis or extraction process.
Troubleshooting Guides
Fractional Distillation
Issue 1: The boiling point is not stable during distillation.
-
Possible Cause: This indicates the presence of significant amounts of impurities with different boiling points. A lower initial boiling point suggests a more volatile impurity, while a gradually increasing boiling point suggests a less volatile one.
-
Solution:
-
Improve Fractionating Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux, Raschig, or packed column).
-
Control the Heating Rate: Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column. A distillation rate of 1-2 drops per second is generally recommended.
-
Collect Fractions: Collect the distillate in several small fractions. Analyze the purity of each fraction using a suitable analytical technique like Gas Chromatography (GC) to identify the pure fractions.
-
Issue 2: The yield of purified product is low.
-
Possible Cause:
-
Product Loss: Significant product may be lost in the forerun or the residue.
-
Inefficient Condensation: Product vapors may not be fully condensing.
-
Hold-up in the Column: A significant amount of material can be held up on the surface of the packing material in the fractionating column.
-
-
Solution:
-
Minimize Forerun and Residue: Collect a small forerun and stop the distillation before the flask is completely dry to avoid charring and potential hazards.
-
Ensure Proper Condenser Function: Check that the condenser is properly connected to a cold water source with an adequate flow rate.
-
Choose an Appropriate Column: For smaller scales, a column with lower hold-up, like a spinning band distillation apparatus, might be more suitable.
-
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is not polar enough to dissolve the alcohol. This compound is a moderately polar compound.
-
Solution:
-
Select a More Polar Solvent: Try a more polar solvent. A general rule of thumb is "like dissolves like". For alcohols, polar solvents like water, ethanol, or acetone (B3395972) could be suitable.[7]
-
Use a Solvent Mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, allow it to cool slowly. Common solvent mixtures include ethanol/water or acetone/hexane.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause:
-
Supersaturation is too high: The solution is too concentrated, or the cooling is too rapid.
-
Impurities are present: Impurities can inhibit crystal lattice formation.
-
Melting point of the compound is below the temperature of the solution.
-
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Add Seed Crystals: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Use a more dilute solution: Add a small amount of the "good" solvent to the oiled-out mixture, heat until the oil dissolves, and then cool slowly.
-
Experimental Protocols
Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the impure this compound. Add a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.
-
Fraction Collection:
-
Collect the initial distillate (forerun) in a separate flask until the temperature stabilizes at the boiling point of this compound (approx. 131.5 °C).
-
Change the receiving flask and collect the main fraction while the temperature remains constant.
-
If the temperature drops, it may indicate that all the product has distilled over. If it rises significantly, a higher-boiling impurity is starting to distill.
-
-
Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The GC-MS profile of pure this compound should show a major peak corresponding to its molecular weight.[4]
Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure solid this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound | 594-83-2 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. indiamart.com [indiamart.com]
- 4. This compound | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butanol,2,3,3-trimethyl- | CAS#:594-83-2 | Chemsrc [chemsrc.com]
- 6. quora.com [quora.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Alkene Synthesis from 2,3,3-Trimethyl-2-butanol
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol to synthesize alkenes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of alkenes from this compound.
Q1: Why is my alkene yield low or nonexistent?
A: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction: Since this compound is a tertiary alcohol, the reaction proceeds readily, but still requires adequate heating. Ensure the reaction temperature is maintained within the optimal range for tertiary alcohol dehydration (typically 25°C to 80°C).[1]
-
Loss of Product: The resulting alkenes are volatile. Significant product loss can occur during distillation and transfer if the receiving flask is not adequately cooled. Always use an ice-water bath to cool the collection vessel.[2]
-
Side Reactions: If the reaction temperature is too low, the alcohol may react with itself to form an ether, competing with the desired elimination reaction.[1] Conversely, excessively high temperatures or overly harsh acidic conditions can lead to polymerization or charring.[3]
-
Reversible Reaction: The acid-catalyzed dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is advisable to distill the alkene as it is formed.[4]
Q2: I seem to have formed an ether instead of an alkene. What went wrong?
A: Ether formation is a competing substitution (SN1) reaction that can occur under acidic conditions.[4] The carbocation intermediate formed during the reaction can be attacked by another molecule of the alcohol (acting as a nucleophile) instead of eliminating a proton. This side reaction is favored at lower temperatures. To favor alkene formation, ensure the reaction is sufficiently heated to promote elimination over substitution.[1]
Q3: My product analysis shows multiple alkene isomers. How can I control the product ratio?
A: The formation of multiple isomers is expected due to the mechanism of the E1 reaction, which involves a carbocation intermediate that can undergo rearrangement.[5][6]
-
Thermodynamic vs. Kinetic Control: The reaction generally favors the most thermodynamically stable alkene, as predicted by Zaitsev's Rule .[7] This rule states that the most substituted alkene will be the major product. In this specific reaction, a rearranged, tetrasubstituted alkene is expected to be the major product.
-
Bulky Base/Catalyst: While less common for E1 reactions which are controlled by carbocation stability, in some elimination reactions, using a sterically hindered (bulky) base can favor the formation of the less substituted (Hofmann ) product.[8][9] However, for acid-catalyzed dehydration, product distribution is primarily governed by the stability of the potential alkene products.
Q4: What is the expected major product in this reaction and why?
A: The dehydration of this compound proceeds via an E1 mechanism, forming a tertiary carbocation. This carbocation is prone to a 1,2-methyl shift to form a different, but still tertiary, carbocation.[10][11] This rearrangement allows for the formation of a highly stable, tetrasubstituted alkene.
-
Minor Product (Unrearranged): Direct elimination from the initial carbocation yields 2,3,3-trimethyl-1-butene (a disubstituted alkene).[12]
-
Major Product (Rearranged): Following a 1,2-methyl shift, elimination occurs to form the more stable 2,3-dimethyl-2-pentene (a tetrasubstituted alkene). According to Zaitsev's rule, this is the expected major product due to its higher stability.[10][11]
Q5: What are the best practices for isolating the volatile alkene products?
A: Given the low boiling points of the expected alkene products, careful handling is crucial.
-
Distillation Setup: Use a fractional distillation apparatus to efficiently separate the alkenes from the higher-boiling reaction mixture.[2]
-
Cooled Receiver: The receiving flask must be immersed in an ice-water bath to minimize evaporative losses of the volatile product.[2]
-
Washing and Drying: After distillation, wash the distillate with a cold, dilute sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the organic layer with an anhydrous drying agent like anhydrous sodium sulfate (B86663). Perform these steps quickly and at a low temperature.
-
Storage: Store the final product in a tightly sealed vial, secured with paraffin (B1166041) film, and refrigerate if possible.[2]
Q6: Which acid catalyst is better, Sulfuric Acid or Phosphoric Acid?
A: Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts.
-
Sulfuric Acid: A very strong dehydrating agent, but it can also act as a strong oxidizing agent, leading to undesirable side reactions like oxidation of the alcohol and charring, producing carbon dioxide and sulfur dioxide.[3]
-
Phosphoric Acid: Generally considered a safer and "cleaner" catalyst. It is not a strong oxidizing agent and tends to produce fewer side products and less charring, making it a preferred choice for many dehydration reactions.[3][13]
Quantitative Data Summary
The table below summarizes typical conditions and expected product distributions for the acid-catalyzed dehydration of tertiary alcohols, based on the reaction of the similar 2-methyl-2-butanol. The distribution is governed by Zaitsev's rule, favoring the most stable, more substituted alkene.
| Parameter | Condition 1: H₂SO₄ Catalyst | Condition 2: H₃PO₄ Catalyst |
| Alcohol | This compound | This compound |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Phosphoric Acid |
| Temperature | 50 - 80 °C[1] | 50 - 80 °C[1] |
| Major Product | 2,3-dimethyl-2-pentene (Zaitsev/Rearranged) | 2,3-dimethyl-2-pentene (Zaitsev/Rearranged) |
| Minor Product | 2,3,3-trimethyl-1-butene (Hofmann/Unrearranged) | 2,3,3-trimethyl-1-butene (Hofmann/Unrearranged) |
| Expected Ratio | Zaitsev product favored | Zaitsev product favored |
| Notes | Potential for more side products/charring.[3] | Cleaner reaction with fewer side products.[3] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Concentrated sulfuric and phosphoric acids are extremely corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Dehydration using Concentrated Sulfuric Acid
-
Preparation: Place a 50 mL round-bottom flask containing 10 mL of this compound into an ice-water bath to cool.
-
Acid Addition: While swirling the flask in the ice bath, slowly and carefully add 3-4 mL of concentrated sulfuric acid dropwise.
-
Apparatus Setup: Add a couple of boiling chips to the flask. Assemble a fractional distillation apparatus, ensuring all glass joints are properly sealed. Place the receiving flask in an ice-water bath.[2]
-
Reaction & Distillation: Gently heat the reaction mixture using a heating mantle. The alkene products will begin to distill. Collect the distillate that boils below 45°C. Stop the distillation when about one-third of the initial volume remains in the distilling flask or if the temperature rises sharply.[2]
-
Workup: Transfer the cold distillate to a separatory funnel. Wash cautiously with 10 mL of cold 10% sodium bicarbonate solution to neutralize residual acid. Separate the layers and discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a small, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.
-
Isolation: Carefully decant or filter the dried liquid into a pre-weighed, sealed vial. Store in a cool place until analysis.
Protocol 2: Product Analysis by Gas Chromatography (GC)
Gas chromatography is used to separate and quantify the volatile alkene isomers in the product mixture.[14]
-
Sample Preparation: Prepare a dilute solution of the product mixture by dissolving 1-2 drops of the final product in 1 mL of a volatile solvent like hexane (B92381) or diethyl ether.
-
GC Conditions (Typical):
-
Injector Temperature: Set to a temperature sufficient to vaporize the sample without decomposition (e.g., 150°C).[15]
-
Column: A non-polar or mildly polar column (e.g., DB-1, DB-5) is suitable for separating hydrocarbons.
-
Oven Program: Start at a low temperature (e.g., 40°C) to separate the most volatile components, then gradually ramp the temperature to elute higher-boiling compounds.[16][17]
-
Detector: A Flame Ionization Detector (FID) is standard for hydrocarbon analysis.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.
-
Analysis: Identify the peaks corresponding to the different alkene isomers based on their retention times (lower boiling point compounds elute first).[18] Use the integrated peak areas to calculate the relative percentage of each isomer in the product mixture.[14]
Reaction Mechanism and Pathway Visualization
The following diagram illustrates the E1 mechanism for the acid-catalyzed dehydration of this compound, including the critical carbocation rearrangement step that leads to the major product.
Caption: E1 dehydration mechanism showing rearrangement to form the major Zaitsev product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sites.nvcc.edu [sites.nvcc.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. youtube.com [youtube.com]
- 11. Ch 8 : Carbocations (review) [chem.ucalgary.ca]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. Experiment 9: Dehydration of 2-Butanol via Gas Collection & Gas Chromatography Analysis Flashcards by Yeajin Park [brainscape.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up 2,3,3-Trimethyl-2-butanol Reactions
Welcome to the Technical Support Center for the synthesis of 2,3,3-Trimethyl-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this important chemical reaction. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Grignard reaction. This involves the reaction of pinacolone (B1678379) (3,3-dimethyl-2-butanone) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride.[1][2]
Q2: What are the primary safety concerns when scaling up this Grignard reaction?
A2: Scaling up the Grignard synthesis of this compound introduces several critical safety considerations:
-
Exothermic Reaction: The Grignard reaction is highly exothermic.[2] Inadequate heat dissipation on a large scale can lead to a runaway reaction.
-
Flammable Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used and are highly flammable.[2]
-
Moisture Sensitivity: Grignard reagents react violently with water. Strict anhydrous (dry) conditions are mandatory to prevent quenching of the reagent and potential hazards.
-
Magnesium Handling: Magnesium turnings or powder can be pyrophoric under certain conditions.
Q3: How can I purify this compound at a large scale?
A3: Purification of this compound on a large scale is typically achieved through distillation. After the reaction workup, which involves quenching the reaction and separating the organic layer, the crude product is distilled. Due to its relatively low boiling point, vacuum distillation is often preferred to prevent potential decomposition at higher temperatures.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low product yield is a frequent challenge when scaling up the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution(s) |
| Presence of Moisture | Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents and ensure the starting material (pinacolone) is dry. |
| Poor Quality Grignard Reagent | Prepare the Grignard reagent from high-quality magnesium turnings and alkyl halide. Titrate the Grignard reagent before use to determine its exact concentration. |
| Side Reactions | Wurtz Coupling: This can occur between the Grignard reagent and unreacted alkyl halide. Maintain a controlled addition rate of the alkyl halide during Grignard formation. Enolization of Pinacolone: The Grignard reagent can act as a base and deprotonate the pinacolone. Add the pinacolone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Incomplete Reaction | Ensure a sufficient excess of the Grignard reagent is used (typically 1.1 to 1.5 equivalents). Allow for adequate reaction time, monitoring the reaction progress by techniques like TLC or GC. |
Issue 2: Difficulty Initiating the Grignard Reagent Formation
The formation of the Grignard reagent is a critical step that can sometimes be difficult to initiate, especially on a larger scale.
| Potential Cause | Recommended Solution(s) |
| Passivated Magnesium Surface | A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing some of the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface. |
| Insufficient Local Concentration of Alkyl Halide | Add a small portion of the alkyl halide solution directly to the magnesium turnings without stirring to create a high local concentration to initiate the reaction. Once initiated, begin stirring and add the remaining alkyl halide solution at a controlled rate. |
| Low Temperature | Gentle heating with a heat gun may be required to initiate the reaction. Be prepared to cool the reaction vessel once the exothermic reaction begins. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound. Note: This is a generalized protocol and may require optimization for specific scales and equipment.
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings to the flask.
-
Prepare a solution of methyl iodide or bromide in anhydrous ether/THF and add a small portion to the magnesium.
-
If the reaction does not start, initiate it using one of the methods described in the troubleshooting guide.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pinacolone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of pinacolone in anhydrous ether/THF and add it dropwise to the stirred Grignard solution, maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ether/THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
-
Data Presentation
The following table presents hypothetical quantitative data for the synthesis of this compound under different conditions to illustrate the impact of key parameters.
| Run | Grignard Reagent (equivalents) | Temperature of Pinacolone Addition (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 1.1 | 0 | 1 | 75 | 95 |
| 2 | 1.1 | 25 | 1 | 60 | 90 |
| 3 | 1.5 | 0 | 1 | 85 | 96 |
| 4 | 1.5 | 0 | 2 | 88 | 97 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Resolving overlapping peaks in NMR spectrum of 2,3,3-Trimethyl-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 2,3,3-Trimethyl-2-butanol, with a specific focus on resolving overlapping peaks.
Troubleshooting Guide: Resolving Overlapping Peaks in the ¹H NMR Spectrum
Overlapping signals in the ¹H NMR spectrum of this compound can complicate spectral interpretation and structural confirmation. This guide provides a systematic approach to diagnose and resolve such issues.
Diagram: Troubleshooting Workflow for Overlapping NMR Peaks
Caption: A flowchart outlining the decision-making process for resolving overlapping peaks in an NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of this compound?
In a standard deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to show three distinct signals. Due to the absence of adjacent protons, all peaks are expected to be singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| C(CH₃)₃ (tert-Butyl) | ~0.9 - 1.1 | Singlet | 9H |
| C(CH₃)₂ (gem-Dimethyl) | ~1.1 - 1.3 | Singlet | 6H |
| -OH (Hydroxyl) | Variable (typically ~1-3) | Singlet (often broad) | 1H |
Q2: Why are the methyl peaks in my spectrum of this compound overlapping?
The chemical shifts of the tert-butyl and gem-dimethyl protons are relatively close. Minor variations in experimental conditions such as solvent, concentration, and temperature can lead to a loss of resolution, causing these two singlets to merge into a single broad peak. Poor shimming of the NMR spectrometer can also contribute to peak broadening and overlap.
Q3: The hydroxyl (-OH) peak is either not visible or is overlapping with other signals. What should I do?
The chemical shift of the hydroxyl proton is highly sensitive to the solvent, temperature, and concentration. It often appears as a broad singlet and can exchange with residual water in the solvent. To confirm the identity and position of the -OH peak, a D₂O shake experiment is recommended.
Q4: What is a D₂O shake and how do I perform one?
A D₂O shake is a simple experiment to identify exchangeable protons, such as those in hydroxyl groups. The addition of deuterium (B1214612) oxide (D₂O) to the NMR sample results in the exchange of the -OH proton with a deuterium atom. Since deuterium is not observed in a standard ¹H NMR spectrum, the hydroxyl peak will disappear.
Q5: My methyl peaks are still overlapping after trying different solvents. What is the next step?
If changing the solvent does not provide adequate resolution, more advanced techniques can be employed. The use of a lanthanide shift reagent can induce significant chemical shift separation. Alternatively, 2D NMR experiments like COSY and HSQC can help to differentiate the signals based on their correlations.
Experimental Protocols
Protocol 1: D₂O Shake
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound sample in a deuterated solvent (e.g., CDCl₃).
-
D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Gently shake the NMR tube to ensure mixing of the D₂O with the sample solution.
-
Re-acquisition: Re-acquire the ¹H NMR spectrum. The peak corresponding to the hydroxyl proton should disappear or significantly decrease in intensity.[1][2]
Protocol 2: Using a Lanthanide Shift Reagent (LSR)
Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl group, and induce large changes in the chemical shifts of nearby protons.
-
Sample Preparation: Prepare a solution of this compound in a dry, aprotic deuterated solvent like CDCl₃. It is crucial that the sample is anhydrous, as water will preferentially bind to the LSR.[3]
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of your sample.
-
LSR Addition: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent. Add a small, known amount of the LSR stock solution to the NMR tube.
-
Incremental Spectra: After each addition of the LSR, gently mix the sample and acquire a new ¹H NMR spectrum.[4]
-
Analysis: Monitor the changes in the chemical shifts of the methyl peaks. The signal closer to the hydroxyl group will experience a larger induced shift, aiding in their differentiation.
Protocol 3: 2D NMR Spectroscopy
A. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other. While no direct coupling is expected between the methyl groups of this compound, a COSY spectrum can confirm the absence of such correlations and help to identify any unexpected couplings due to impurities.
-
Instrument Setup: Load a standard COSY pulse program on the NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) will determine the resolution; 128-256 increments are typically sufficient for a small molecule.
-
-
Data Processing: Process the acquired 2D data using appropriate software. The resulting spectrum will show diagonal peaks and cross-peaks. The absence of cross-peaks between the methyl signals confirms they are not spin-coupled.
B. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This is a powerful technique for resolving overlapping proton signals by spreading them out in the carbon dimension.
-
Instrument Setup: Load a standard HSQC pulse program. Ensure both the ¹H and ¹³C channels are properly tuned.
-
Acquisition Parameters:
-
Set the spectral width in the F2 dimension (¹H) to cover all proton signals.
-
Set the spectral width in the F1 dimension (¹³C) to cover the expected range for aliphatic carbons.
-
-
Data Processing: Process the 2D data. Each cross-peak in the HSQC spectrum will correlate a proton signal with its attached carbon. Since the two different methyl groups are attached to different carbon atoms, they will show distinct cross-peaks in the HSQC spectrum, allowing for their unambiguous assignment.[5][6]
Protocol 4: Variable Temperature (VT) NMR
Changing the temperature can sometimes improve peak resolution by affecting molecular tumbling rates and intermolecular interactions.
-
Instrument Setup: Use a spectrometer equipped with a variable temperature unit.
-
Temperature Selection: Choose a temperature different from the initial acquisition, for example, increase or decrease in 10-20°C increments.
-
Equilibration: Allow the sample to equilibrate at the new temperature for 5-10 minutes before acquisition.[7][8]
-
Acquisition: Acquire the ¹H NMR spectrum at the new temperature and compare the resolution of the methyl peaks to the initial spectrum.
References
- 1. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 2. knockhardy.org.uk [knockhardy.org.uk]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 2,3,3-Trimethylbut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3-trimethylbut-1-ene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,3,3-trimethylbut-1-ene?
The most frequently employed methods for the synthesis of 2,3,3-trimethylbut-1-ene are:
-
Dehydration of 2,3,3-trimethyl-2-butanol: This is a direct and common method involving the acid-catalyzed elimination of water from the corresponding tertiary alcohol.[1]
-
Hofmann Elimination: This reaction uses a quaternary ammonium (B1175870) salt to produce the less substituted alkene, which is the desired product in this case. It is particularly useful when the corresponding amine is readily available.[2][3]
-
Wittig Reaction: This versatile method involves the reaction of a phosphorus ylide with a ketone (in this case, pinacolone (B1678379) or tert-butyl methyl ketone) to form the alkene.[4]
Q2: Which synthesis method generally provides the highest yield for 2,3,3-trimethylbut-1-ene?
Q3: What are the main side products to be aware of during the synthesis of 2,3,3-trimethylbut-1-ene?
The primary side products depend on the chosen synthesis route:
-
Dehydration: Due to the absence of a hydrogen atom on the adjacent tertiary carbon, rearrangement to form more stable alkenes is not possible, making 2,3,3-trimethylbut-1-ene the exclusive alkene product.[1] However, incomplete reaction can leave unreacted starting alcohol, and polymerization of the alkene can occur under harsh acidic conditions.
-
Hofmann Elimination: The main potential side reaction is a competing nucleophilic substitution (SN2) by the hydroxide (B78521) ion, which would lead to the formation of an alcohol.[9]
-
Wittig Reaction: The primary byproduct is triphenylphosphine (B44618) oxide. Incomplete reaction will result in the presence of the starting ketone.
Q4: How can I purify the final 2,3,3-trimethylbut-1-ene product?
Fractional distillation is the most common method for purifying 2,3,3-trimethylbut-1-ene from the reaction mixture.[10] Given its boiling point of approximately 77-82°C, it can be effectively separated from less volatile starting materials and byproducts.[11] For removal of acidic impurities, washing with a mild base solution (e.g., sodium bicarbonate) before distillation is recommended. Anhydrous drying agents like sodium sulfate (B86663) can be used to remove residual water.[10]
Troubleshooting Guides
Method 1: Dehydration of this compound
Problem: Low or no yield of 2,3,3-trimethylbut-1-ene.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Acid Catalyst | Ensure the correct molar ratio of the acid catalyst (e.g., phosphoric acid or sulfuric acid) to the alcohol is used. A catalytic amount is required, but too little will result in an incomplete reaction. |
| Reaction Temperature is Too Low | The dehydration of tertiary alcohols typically requires heating. Ensure the reaction mixture reaches a temperature sufficient to drive the elimination reaction and distill the product. A temperature range of 77-82°C is often targeted for distillation.[11] |
| Inefficient Distillation | Check the distillation setup for leaks. Ensure proper insulation of the distillation column to maintain the necessary temperature gradient for effective separation. The water flow in the condenser should be counter-current to the vapor flow for maximum efficiency.[11] |
| Premature Reaction Termination | Allow the reaction to proceed for a sufficient amount of time to ensure complete conversion of the alcohol. Monitor the reaction progress by observing the distillation of the product. |
Problem: The final product is contaminated with the starting alcohol.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Increase the reaction time or slightly increase the reaction temperature to drive the reaction to completion. |
| Inefficient Fractional Distillation | Use a fractionating column with a higher number of theoretical plates to improve the separation of the alkene (boiling point ~77-82°C) from the alcohol (boiling point of this compound is higher). |
Method 2: Hofmann Elimination
Problem: Low yield of 2,3,3-trimethylbut-1-ene.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Methylation | Ensure an excess of methyl iodide is used during the formation of the quaternary ammonium salt to drive the reaction to completion.[3] |
| Inefficient Ion Exchange | Use freshly prepared silver oxide and ensure thorough mixing with the quaternary ammonium iodide solution to facilitate the complete precipitation of silver iodide and formation of the hydroxide salt.[12] |
| Insufficient Heating During Elimination | The decomposition of the quaternary ammonium hydroxide to the alkene requires heating, typically in the range of 100-200°C.[13] Ensure the temperature is high enough to promote elimination. |
| Competing Substitution Reaction | The hydroxide ion can act as a nucleophile, leading to the formation of an alcohol. Using a less nucleophilic, sterically hindered base might favor elimination, although hydroxide is standard for the Hofmann elimination. |
Method 3: Wittig Reaction
Problem: Low yield of 2,3,3-trimethylbut-1-ene.
| Possible Cause | Troubleshooting Suggestion |
| Sterically Hindered Ketone | Pinacolone (tert-butyl methyl ketone) is a sterically hindered ketone, which can lead to slow reaction rates and lower yields with the Wittig reagent. Consider using a more reactive phosphorus ylide or switching to the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered ketones. |
| Ineffective Ylide Formation | Ensure that a strong enough base (e.g., n-butyllithium, sodium hydride) is used to completely deprotonate the phosphonium (B103445) salt and form the ylide. The reaction should be carried out under anhydrous conditions as the ylide is sensitive to water. |
| Side Reactions of the Ylide | The ylide can be unstable and may decompose if the reaction is run at too high a temperature or for an extended period before the addition of the ketone. |
| Difficult Purification | The byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the product. Proper crystallization or chromatography techniques may be required. The HWE reaction offers the advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification. |
Quantitative Data Summary
| Synthesis Method | Starting Material | Reagents | Reported/Calculated Yield | Key Considerations |
| Dehydration | This compound | Conc. H₃PO₄ or H₂SO₄ | ~63%[5][6][7][8] | Simple procedure; no risk of rearrangement; potential for acid-catalyzed polymerization. |
| Hofmann Elimination | 2,3,3-trimethylbutylamine | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Data not specifically found for this product. General yields for Hofmann eliminations can be high (e.g., 81% in one example).[9] | Multi-step process; avoids acidic conditions; ensures formation of the terminal alkene.[2][3] |
| Wittig Reaction | Pinacolone (tert-butyl methyl ketone) | Methylenetriphenylphosphorane | Data not specifically found for this product. Can be low for sterically hindered ketones. | Tolerates a wide range of functional groups; byproduct can be difficult to remove; HWE is a good alternative. |
Experimental Protocols
Protocol 1: Synthesis of 2,3,3-trimethylbut-1-ene via Dehydration of this compound
Materials:
-
This compound
-
Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
-
Anti-bumping granules
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask, distillation apparatus (fractionating column, condenser, receiving flask), heating mantle, separatory funnel.
Procedure:
-
To a round-bottom flask, add this compound and a few anti-bumping granules.
-
Slowly add a catalytic amount of concentrated phosphoric acid or sulfuric acid to the alcohol with swirling.
-
Set up the apparatus for fractional distillation. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.
-
Gently heat the reaction mixture using a heating mantle.
-
Collect the distillate that comes over at a temperature range of 77-82°C.[11]
-
Transfer the collected distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any acidic residue.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried liquid into a clean, dry flask for a final simple distillation to obtain the purified 2,3,3-trimethylbut-1-ene.
Protocol 2: General Procedure for Hofmann Elimination
Materials:
-
Starting amine (e.g., 2,3,3-trimethylbutylamine)
-
Excess methyl iodide
-
Silver oxide (Ag₂O)
-
Water
-
Apparatus for heating and distillation.
Procedure:
-
Exhaustive Methylation: Treat the starting amine with a large excess of methyl iodide to form the quaternary ammonium iodide salt. This reaction is typically carried out at room temperature.
-
Formation of Hydroxide Salt: Treat the quaternary ammonium iodide salt with a slurry of silver oxide in water. This will precipitate silver iodide and leave the quaternary ammonium hydroxide in the solution.
-
Elimination: Heat the aqueous solution of the quaternary ammonium hydroxide, typically to 100-200°C.[13] The 2,3,3-trimethylbut-1-ene product will distill from the reaction mixture.
-
Purification: The collected distillate can be further purified by washing with water, drying over an anhydrous salt, and subsequent distillation.
Protocol 3: General Procedure for Wittig Reaction
Materials:
-
A strong base (e.g., n-butyllithium in THF)
-
Pinacolone (tert-butyl methyl ketone)
-
Anhydrous solvent (e.g., THF)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox).
Procedure:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and slowly add a solution of n-butyllithium. The formation of the ylide is often indicated by a color change.
-
Reaction with Ketone: Slowly add a solution of pinacolone in anhydrous THF to the ylide solution at low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to separate the alkene from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Experimental workflow for the synthesis of 2,3,3-trimethylbut-1-ene via dehydration.
Caption: Troubleshooting guide for low yield in 2,3,3-trimethylbut-1-ene synthesis.
References
- 1. quora.com [quora.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. media.accesstuition.com [media.accesstuition.com]
- 6. gauthmath.com [gauthmath.com]
- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 8. gauthmath.com [gauthmath.com]
- 9. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 10. sites.nvcc.edu [sites.nvcc.edu]
- 11. Solved: 2, 3, 3 -trimethylbutan- 1 -ol 2, 3, 3 -trimethylbut-1-ene The preparation is done by hea [Chemistry] [gauthmath.com]
- 12. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting GC-MS Analysis of Volatile Alcohol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile alcohol isomers.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Alcohol Isomers
Overlapping or co-eluting peaks are a frequent challenge in the analysis of alcohol isomers due to their similar physicochemical properties, which can prevent accurate quantification and identification.[1][2]
Troubleshooting Workflow for Co-eluting Peaks
Caption: Troubleshooting workflow for resolving co-eluting alcohol isomers.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Temperature Program | Lowering the initial oven temperature can improve the resolution of early-eluting isomers.[1] A slower temperature ramp rate can also enhance the separation of closely eluting compounds.[1][3] As a rule of thumb, a 15°C decrease in temperature roughly doubles the retention time, potentially leading to better separation. |
| Inappropriate GC Column | The choice of stationary phase is critical for selectivity.[3] For separating alcohol isomers, a polar column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., WAX), is often suitable.[3] For positional isomers, columns with phenyl or pentafluorophenyl (PFP) phases can offer beneficial π-π interactions.[2][3] Increasing the column length or using a narrower internal diameter (ID) column can also improve resolution and efficiency.[3] |
| Improper Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency.[3] Ensure the flow rate is optimized for your specific column dimensions and carrier gas. |
| Lack of Derivatization | Derivatization can increase the volatility and thermal stability of alcohols, while also reducing their polarity, leading to sharper peaks and better separation.[1] Trimethylsilyl (TMS) derivatization is a common and effective method for this purpose.[2] |
| Mass Spectral Overlap | If chromatographic separation is not fully achievable, extracted ion chromatography (EIC) can be used to quantify co-eluting isomers, provided they have unique fragment ions in their mass spectra.[4] |
Issue 2: Peak Tailing
Peak tailing, where a peak is asymmetrical with a "tail," can lead to inaccurate integration and quantification.[3]
Troubleshooting Workflow for Peak Tailing
Caption: Diagnostic workflow for troubleshooting peak tailing in GC-MS.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Active Sites in the GC System | The polar hydroxyl group of alcohols can interact with active sites (e.g., exposed silanols) in the injector liner, column, or detector, causing tailing.[3][5] Using a deactivated inlet liner and a highly inert GC column can mitigate this issue.[3] If only polar analyte peaks are tailing, it's likely a chemical problem.[5] |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing.[3][5] Baking out the column at a high temperature (within its specified limits) can help remove contaminants.[3] If this doesn't resolve the issue, trimming the front end of the column may be necessary.[6][7] |
| Improper Column Installation | A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow, resulting in tailing peaks.[5][6] If all peaks, including the solvent peak, are tailing, the problem is likely physical.[5][6] |
| Sample Overload | Injecting too much sample can saturate the column, leading to peak distortion.[5] Diluting the sample or reducing the injection volume can resolve this. |
| Inadequate Inlet Temperature | If the inlet temperature is too low, it can cause slow or incomplete vaporization of the analytes.[5] Ensure the inlet temperature is appropriate for the volatility of your alcohol isomers. |
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization of Volatile Alcohols
Derivatization is often employed to increase the volatility and thermal stability of alcohols, leading to improved peak shape and separation in GC-MS analysis.[1]
Materials:
-
Alcohol isomer sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, dichloromethane)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Prepare a solution of your alcohol isomer sample in an appropriate anhydrous solvent within a clean, dry GC vial.
-
Add the silylating reagent, such as BSTFA with 1% TMCS. A common approach is to add a volume of the derivatizing agent equal to or in slight excess of the sample solution.[1][5]
-
Tightly cap the vial to prevent the loss of volatile components.
-
Heat the mixture at approximately 60°C for 30 minutes to facilitate the reaction.[1][5]
-
Allow the vial to cool to room temperature before injecting the derivatized sample into the GC-MS system.[1]
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for isomer analysis? A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks.[1] This is a significant problem for isomer analysis because isomers often have very similar chemical structures and physical properties, making them difficult to separate.[2] Co-elution hinders accurate identification and quantification of the individual isomers.[1]
Q2: How can I determine if my peak tailing is a chemical or physical issue? A2: A good diagnostic approach is to examine the entire chromatogram.[5] If only the peaks corresponding to your polar alcohol isomers (and other polar compounds) are tailing, the issue is likely chemical, pointing to active sites within the system.[5] If all peaks, including non-polar compounds and the solvent peak, exhibit tailing, the problem is more likely physical, such as an improper column installation or a blockage.[5][6]
Q3: Can I analyze volatile alcohol isomers without derivatization? A3: While it is possible to analyze some volatile alcohols without derivatization, it is often not recommended for achieving optimal results, especially with isomers. The polar nature of the hydroxyl group can lead to peak tailing and poor resolution due to interactions with the GC system.[5] Derivatization converts the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether, which generally results in sharper, more symmetrical peaks and improved separation.[1]
Q4: What are the key parameters to consider when developing a GC temperature program for alcohol isomer separation? A4: The key parameters for a GC temperature program are the initial oven temperature, the temperature ramp rate(s), and the final temperature and hold time. For volatile alcohol isomers, a lower initial temperature provides better resolution for early-eluting compounds.[1] A slower ramp rate allows more time for the isomers to interact with the stationary phase, which can improve separation.[3]
Q5: My alcohol peaks have disappeared, but other compounds in my sample are still detected. What could be the cause? A5: The loss of alcohol peaks while other compounds are still visible can be due to several factors. One common cause is an issue with the purge and trap system if you are using one, such as a low purge flow, which can disproportionately affect the recovery of more soluble compounds like alcohols.[8] Another possibility is the presence of cold spots in the transfer line or injector port, which can cause the alcohols to condense and not reach the column.[9] Additionally, severe activity issues in the inlet or column could be irreversibly adsorbing the alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-elution problem for GC-MS - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. Lost alcohols on P&T GCMS - Chromatography Forum [chromforum.org]
- 9. Tailing Alcohols - Headspace Analysis - Chromatography Forum [chromforum.org]
Technical Support Center: Pentamethylethanol (PME-OH)
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for PME-OH?
A1: For novel alcohol compounds where specific stability data is unavailable, it is recommended to store PME-OH under controlled conditions to minimize potential degradation. General best practices include storage in a tightly sealed container, protected from light and moisture, at a refrigerated temperature (2-8 °C). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and storage at -20 °C or below.
Q2: What are the likely degradation pathways for PME-OH?
A2: Alcohols like PME-OH can be susceptible to several degradation pathways, including:
-
Oxidation: Tertiary alcohols can be resistant to oxidation under mild conditions, but strong oxidants or auto-oxidation can lead to cleavage of carbon-carbon bonds.[1]
-
Dehydration: In the presence of acid or heat, tertiary alcohols can undergo dehydration to form alkenes.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[1]
Q3: How can I tell if my PME-OH sample has degraded?
A3: Signs of degradation can include a change in physical appearance (e.g., color change from white to yellow), the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC), or changes in spectroscopic data (e.g., NMR, IR). A stability-indicating analytical method is the most reliable way to detect and quantify degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Sample degradation | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Re-evaluate storage conditions. |
| Change in sample color | Oxidation or formation of chromophoric degradation products | Store the compound under an inert atmosphere and protect it from light. Analyze the sample by HPLC-UV/Vis to check for new chromophores. |
| Poor solubility after storage | Formation of insoluble degradation products or polymerization | Attempt to dissolve the sample in a stronger solvent for analytical purposes. If this fails, the sample may be too degraded for use. |
| Inconsistent experimental results | Sample instability under experimental conditions (e.g., pH, temperature) | Evaluate the stability of PME-OH in the specific experimental buffer and at the working temperature. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[2]
Objective: To intentionally degrade a sample of PME-OH under various stress conditions to understand its stability profile.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of PME-OH in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose solid PME-OH to dry heat at 105 °C for 24 hours.[2]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with a control sample (stored at 2-8 °C, protected from light), by a suitable analytical method, such as RP-HPLC with UV and mass spectrometric detection.
-
Peak Purity: Assess the peak purity of the main PME-OH peak in the chromatograms of the stressed samples to ensure that no degradation products are co-eluting.
Visualizations
Caption: Workflow for a forced degradation study of PME-OH.
Caption: Potential degradation pathways for PME-OH.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,3-Trimethyl-2-butanol and 3,3-dimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two structurally similar alcohols: 2,3,3-trimethyl-2-butanol and 3,3-dimethyl-2-butanol (B106058). The focus is on their behavior in common organic reactions, particularly acid-catalyzed dehydration and oxidation, supported by established chemical principles and experimental observations.
Structural and Physicochemical Properties
A foundational understanding of the physical properties of these alcohols is crucial for their application in synthesis and analysis.
| Property | This compound | 3,3-dimethyl-2-butanol |
| CAS Number | 594-83-2[1] | 464-07-3[2][3][4] |
| Molecular Formula | C₇H₁₆O[1] | C₆H₁₄O[2][3][4] |
| Molecular Weight | 116.20 g/mol [1] | 102.17 g/mol [3] |
| Structure | Tertiary Alkanol | Secondary Alkanol |
| Boiling Point | Not specified | 119-121 °C[3] |
| Density | Not specified | 0.812 g/mL at 25 °C[3] |
Reactivity in Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of alcohols to form alkenes is a cornerstone of organic synthesis. The reactivity and product distribution for this compound and 3,3-dimethyl-2-butanol differ significantly due to the nature of the carbocation intermediates formed.
This compound , a tertiary alcohol, undergoes dehydration via an E1 mechanism. Protonation of the hydroxyl group followed by the loss of a water molecule leads to the formation of a relatively stable tertiary carbocation. Deprotonation from an adjacent carbon atom then yields the alkene product. Due to the absence of hydrogen atoms on the adjacent quaternary carbon, the elimination can only occur in one direction, leading to a single primary product, 2,3,3-trimethylbut-1-ene [5]. The formation of a stable tertiary carbocation intermediate suggests a relatively facile dehydration process.
3,3-dimethyl-2-butanol , a secondary alcohol, also undergoes dehydration, but its mechanism is more complex due to the formation of a less stable secondary carbocation intermediate[6][7]. This intermediate readily undergoes a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift, to form a more stable tertiary carbocation[6][7]. This rearrangement leads to a mixture of alkene products[7]. The major product is the most thermodynamically stable alkene, 2,3-dimethyl-2-butene , formed from the rearranged carbocation. Other products include 2,3-dimethyl-1-butene (from the rearranged carbocation) and 3,3-dimethyl-1-butene (from the unrearranged secondary carbocation)[7]. The necessity of carbocation rearrangement suggests that the overall dehydration process may be less facile compared to that of a tertiary alcohol that directly forms a stable carbocation.
Comparative Product Distribution in Dehydration
| Starting Alcohol | Carbocation Intermediate(s) | Alkene Product(s) | Major Product |
| This compound | Tertiary | 2,3,3-trimethylbut-1-ene[5] | 2,3,3-trimethylbut-1-ene |
| 3,3-dimethyl-2-butanol | Secondary (unrearranged), Tertiary (rearranged)[6][7] | 3,3-dimethyl-1-butene, 2,3-dimethyl-1-butene, 2,3-dimethyl-2-butene[7] | 2,3-dimethyl-2-butene[6] |
Reactivity in Oxidation
The oxidation of alcohols is a fundamental transformation in organic chemistry, with the outcome being highly dependent on the structure of the alcohol.
This compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it[8][9][10]. Oxidation would require the cleavage of a carbon-carbon bond, which necessitates harsh reaction conditions.
3,3-dimethyl-2-butanol , being a secondary alcohol, can be oxidized to a ketone[8][11]. Common oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) can effectively convert 3,3-dimethyl-2-butanol to 3,3-dimethyl-2-butanone (also known as pinacolone)[9][11].
| Starting Alcohol | Class | Oxidation Product | Reactivity |
| This compound | Tertiary | No reaction (under mild conditions)[8][9][10] | Low |
| 3,3-dimethyl-2-butanol | Secondary | 3,3-dimethyl-2-butanone[8][11] | Moderate |
Experimental Protocols
Acid-Catalyzed Dehydration and Product Analysis
Objective: To compare the products of acid-catalyzed dehydration of this compound and 3,3-dimethyl-2-butanol.
Materials:
-
This compound
-
3,3-dimethyl-2-butanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Round-bottom flasks, distillation apparatus, separatory funnel, gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
In separate round-bottom flasks, place a known amount (e.g., 5.0 g) of either this compound or 3,3-dimethyl-2-butanol.
-
Cool the flasks in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Set up a simple distillation apparatus and gently heat the reaction mixture.
-
Collect the distillate, which will be a mixture of alkenes and water.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the dried organic layer by GC-MS to identify the products and determine their relative abundance[12][13][14].
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps in the dehydration of both alcohols.
Caption: Dehydration pathway of this compound.
Caption: Dehydration pathways of 3,3-dimethyl-2-butanol.
Conclusion
The reactivity of this compound and 3,3-dimethyl-2-butanol is fundamentally dictated by their classification as tertiary and secondary alcohols, respectively. In acid-catalyzed dehydration, this compound reacts via a more direct pathway to a single alkene product due to the immediate formation of a stable tertiary carbocation. In contrast, 3,3-dimethyl-2-butanol undergoes a carbocation rearrangement to form a mixture of alkenes, with the most stable, rearranged product predominating. In oxidation reactions, the tertiary alcohol is unreactive under mild conditions, while the secondary alcohol is readily oxidized to a ketone. These differences in reactivity are crucial for synthetic planning and are directly attributable to the principles of carbocation stability and the structural requirements for oxidation.
References
- 1. This compound | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethylbutane-2-ol [webbook.nist.gov]
- 3. 3,3-ジメチル-2-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 464-07-3: 3,3-Dimethyl-2-butanol | CymitQuimica [cymitquimica.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. byjus.com [byjus.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. webassign.net [webassign.net]
- 14. webassign.net [webassign.net]
Dehydration of Alcohols: A Comparative Analysis of Tertiary vs. Secondary Substrates
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis, providing a direct route to the formation of alkenes. The efficiency and outcome of this elimination reaction are significantly influenced by the structure of the alcohol substrate, with tertiary and secondary alcohols exhibiting distinct reactivity profiles. This guide provides an objective comparison of the dehydration of tertiary versus secondary alcohols, supported by established mechanistic principles and experimental data, to inform reaction design and optimization in a research and development setting.
Mechanistic Overview: The E1 Pathway
The acid-catalyzed dehydration of both tertiary and secondary alcohols predominantly proceeds through the unimolecular elimination (E1) mechanism.[1][2] This multi-step pathway is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, forming a good leaving group (water).[1] The subsequent departure of the water molecule is the rate-determining step, resulting in the formation of a carbocation intermediate.[1] A base (typically water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding the alkene product.
The intrinsic stability of the carbocation intermediate is the primary determinant of the reaction rate.[1][3] Tertiary carbocations are significantly more stable than secondary carbocations due to the electron-donating inductive effects and hyperconjugation from the greater number of alkyl substituents.[3] Consequently, tertiary alcohols undergo dehydration at a much faster rate and under milder conditions than secondary alcohols.[3][4]
Comparative Performance Data
| Parameter | Secondary Alcohol (e.g., 2-Butanol) | Tertiary Alcohol (e.g., tert-Butanol) | Reference(s) |
| Relative Rate | Slower | Faster | [1][3] |
| Acid Catalyst | Concentrated H₂SO₄ or H₃PO₄ | Dilute H₂SO₄ or H₃PO₄ | [3][4] |
| Temperature Range | 100 - 140 °C | 25 - 80 °C | [2] |
| Carbocation Stability | Secondary | Tertiary | [1][3] |
Experimental Protocols
The following are representative experimental procedures for the acid-catalyzed dehydration of a secondary and a tertiary alcohol. These protocols are intended for illustrative purposes and should be adapted and optimized for specific applications.
Dehydration of a Secondary Alcohol: 2-Butanol (B46777)
Objective: To synthesize a mixture of butene isomers from 2-butanol via acid-catalyzed dehydration.
Materials:
-
2-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Boiling chips
-
Distillation apparatus
-
Ice bath
-
Gas collection apparatus
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to 2-butanol. The addition should be done slowly and with cooling to control the exothermic reaction.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble a distillation apparatus, with the receiving flask cooled in an ice bath to collect the volatile butene products.
-
Gently heat the reaction mixture to a temperature between 100 °C and 140 °C.
-
The gaseous butene products will distill and can be collected over water in a gas collection apparatus.
-
The reaction is complete when the production of gas ceases.
Dehydration of a Tertiary Alcohol: tert-Butanol (B103910) (2-Methyl-2-propanol)
Objective: To synthesize 2-methylpropene from tert-butanol via acid-catalyzed dehydration.
Materials:
-
tert-Butanol (2-Methyl-2-propanol)
-
Aqueous Sulfuric Acid (e.g., 6M) or Phosphoric Acid
-
Boiling chips
-
Distillation apparatus
-
Ice bath
Procedure:
-
Combine tert-butanol and the acid catalyst (e.g., aqueous sulfuric acid) in a round-bottom flask.
-
Add boiling chips to the mixture.
-
Set up a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath.
-
Gently heat the reaction mixture to a temperature between 25 °C and 80 °C.
-
The 2-methylpropene product will distill as it is formed.
-
Collect the distillate, which is the desired alkene product.
Visualizing the Chemical Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a comparative workflow.
Caption: E1 reaction mechanism for secondary and tertiary alcohols.
Caption: Comparative experimental workflow for alcohol dehydration.
References
A Comparative Spectroscopic Analysis of 2,3,3-Trimethyl-2-butanol and Its Isomers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2,3,3-trimethyl-2-butanol and its structural isomers. It is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the spectral characteristics of these C7H16O alcohols. The information presented herein is crucial for compound identification, structural elucidation, and quality control.
Introduction to Isomeric Alcohols
This compound is a tertiary alcohol with the molecular formula C7H16O. Its structural isomers, which share the same molecular formula but differ in the arrangement of atoms, exhibit distinct spectroscopic properties. Understanding these differences is fundamental for distinguishing between them in a laboratory setting. This guide focuses on a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its structural isomers. This data has been compiled from various spectral databases and literature sources.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying functional groups. In alcohols, the most characteristic absorption is the broad O-H stretching band. The C-O stretching frequency can also provide clues about the structure of the alcohol (primary, secondary, or tertiary).
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | ~3400 (broad) | ~1150 | ~2970 |
| 3,3-Dimethyl-2-butanol | 3350-3450 (broad) | ~1100 | ~2960 |
| 2,4-Dimethyl-3-pentanol | 3630 (sharp, free), 3450 (broad, H-bonded) | ~1090 | ~2960 |
| Heptan-4-ol | ~3350 (broad) | ~1110 | ~2930 |
| 2-Methyl-3-hexanol | ~3360 (broad) | ~1100 | ~2960 |
| 2,2-Dimethyl-1-pentanol | ~3330 (broad) | ~1040 | ~2955 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are unique for each isomer.
| Compound | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | Specific data not readily available in compiled format. |
| 3,3-Dimethyl-2-butanol | ~3.43 (q, 1H), ~1.63 (s, 1H, OH), ~1.15 (d, 3H), ~0.89 (s, 9H)[1] |
| 2,4-Dimethyl-3-pentanol | ~3.2 (m, 1H), ~1.9 (m, 2H), ~1.6 (d, 1H, OH), ~0.9 (d, 12H)[2] |
| Heptan-4-ol | ~3.5 (m, 1H), ~1.4 (m, 8H), ~0.9 (t, 6H) |
| 2-Methyl-3-hexanol | Data not readily available in compiled format. |
| 2,2-Dimethyl-1-pentanol | ~3.2 (s, 2H), ~1.3 (m, 4H), ~0.9 (s, 9H), ~0.85 (t, 3H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals corresponds to the number of unique carbon environments.
| Compound | Number of Signals | Chemical Shifts (δ, ppm) |
| This compound | 5 | Data not readily available in compiled format. |
| 3,3-Dimethyl-2-butanol | 4 | ~75.6, ~34.9, ~25.5, ~17.9[1] |
| 2,4-Dimethyl-3-pentanol | 3 | ~81.0, ~32.0, ~18.0 |
| Heptan-4-ol | 4 | ~71.0, ~39.0, ~19.0, ~14.0 |
| 2-Methyl-3-hexanol | 7 | Data not readily available in compiled format. |
| 2,2-Dimethyl-1-pentanol | 6 | ~70.0, ~42.0, ~34.0, ~26.0, ~23.0, ~14.0 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) and the base peak are key features.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 116 | 59 | 101, 83[3] |
| 3,3-Dimethyl-2-butanol | 102 | 57 | 87, 45, 41[1] |
| 2,4-Dimethyl-3-pentanol | 116 | 43 | 73, 57, 45 |
| Heptan-4-ol | 116 | 43 | 73, 55 |
| 2-Methyl-3-hexanol | 116 | 45 | 87, 73, 57 |
| 2,2-Dimethyl-1-pentanol | 116 | 43 | 87, 57, 41 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard proton pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C. A spectral width of around 220 ppm is common.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid alcohol between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond). Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty instrument prior to running the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like alcohols.
-
Ionization: Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for these types of molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizing Isomeric Relationships and Experimental Workflow
The following diagrams illustrate the structural relationships between the isomers and a typical spectroscopic workflow.
References
Zaitsev's Rule in Hindered Alcohol Dehydration: A Comparative Guide
The long-standing Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product in elimination reactions, faces significant challenges when applied to the dehydration of sterically hindered alcohols. In these cases, the interplay of steric hindrance and carbocation rearrangement often leads to product distributions that deviate from Zaitsev's prediction, favoring the formation of less substituted (Hofmann) or rearranged alkenes. This guide provides a comparative analysis of Zaitsev's rule applicability in the acid-catalyzed dehydration of hindered alcohols, supported by experimental data, detailed protocols, and mechanistic pathways.
Zaitsev vs. Hofmann: A Tale of Two Products
In a typical acid-catalyzed E1 dehydration of an alcohol, the reaction proceeds through a carbocation intermediate. The subsequent removal of a proton from a beta-carbon atom leads to the formation of a double bond. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene will be the major product.
However, in the case of hindered alcohols, where bulky alkyl groups are present near the reaction center, two main factors can alter the product distribution:
-
Steric Hindrance: The base (often a water molecule or the conjugate base of the acid catalyst) may have difficulty accessing the more substituted beta-hydrogen due to steric congestion. This can lead to the preferential abstraction of a less hindered proton, resulting in the formation of the Hofmann product (the less substituted alkene).
-
Carbocation Rearrangements: The initially formed carbocation may undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. The subsequent elimination from this rearranged carbocation can lead to products with different carbon skeletons than the starting alcohol.
Comparative Analysis of Product Distribution in Hindered Alcohol Dehydration
The following table summarizes the product distribution from the acid-catalyzed dehydration of several hindered alcohols, showcasing the competition between Zaitsev, Hofmann, and rearranged products.
| Starting Alcohol | Dehydrating Agent | Zaitsev Product(s) (%) | Hofmann Product(s) (%) | Rearranged Product(s) (%) | Reference |
| 2-Methyl-2-butanol | Phosphoric Acid | 2-Methyl-2-butene (83.68-85.11) | 2-Methyl-1-butene (14.89-16.32) | - | [1] |
| 3,3-Dimethyl-2-butanol | Sulfuric Acid | - | 3,3-Dimethyl-1-butene (3) | 2,3-Dimethyl-2-butene (64), 2,3-Dimethyl-1-butene (33) | |
| 2,2-Dimethylcyclohexanol | Phosphoric Acid | 1,2-Dimethylcyclohexene (Major) | - | Isopropylidenecyclopentane (Significant) | [2] |
| 2,3,3-Trimethyl-2-butanol | Acid Catalyst | - | 2,3,3-Trimethyl-1-butene (Sole Product) | - | [3] |
Key Observations:
-
2-Methyl-2-butanol: This tertiary alcohol shows a strong preference for the Zaitsev product, indicating that in this case, the thermodynamic stability of the trisubstituted alkene outweighs the moderate steric hindrance.
-
3,3-Dimethyl-2-butanol: The dehydration of this highly hindered secondary alcohol leads exclusively to rearranged products. The initial secondary carbocation undergoes a methyl shift to form a more stable tertiary carbocation, from which both Zaitsev (2,3-dimethyl-2-butene) and Hofmann (2,3-dimethyl-1-butene) products are formed, with the Zaitsev product being the major rearranged product. A small amount of the unrearranged Hofmann product is also observed.
-
2,2-Dimethylcyclohexanol: This hindered secondary alcohol also undergoes significant carbocation rearrangement. A methyl shift from the adjacent quaternary carbon leads to a tertiary carbocation, which then eliminates to form the major rearranged Zaitsev product, 1,2-dimethylcyclohexene. A competing rearrangement involving a ring contraction results in the formation of isopropylidenecyclopentane.
-
This compound: In this case of a highly hindered tertiary alcohol, the formation of the Zaitsev product is completely suppressed due to the absence of a hydrogen atom on the adjacent quaternary carbon. The reaction proceeds to give only the Hofmann product.
Experimental Protocols
The following is a general experimental protocol for the acid-catalyzed dehydration of a hindered alcohol and subsequent product analysis.
Materials:
-
Hindered alcohol (e.g., 2-methyl-2-butanol, 3,3-dimethyl-2-butanol)
-
Dehydrating agent (e.g., concentrated sulfuric acid or 85% phosphoric acid)
-
Boiling chips
-
Saturated sodium bicarbonate solution
-
Anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride)
-
Apparatus for fractional distillation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, place the hindered alcohol and a few boiling chips. Cool the flask in an ice bath.
-
Addition of Acid: Slowly add the dehydrating agent to the cooled alcohol with constant swirling.
-
Dehydration: Assemble a fractional distillation apparatus and gently heat the reaction mixture. Collect the distillate, which is a mixture of the alkene products and water.
-
Workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Purification: Purify the alkene mixture by simple distillation.
-
Analysis: Analyze the composition of the purified product mixture using GC-MS. The relative peak areas in the gas chromatogram can be used to determine the percentage of each product.[4][5][6][7][8]
Mechanistic Pathways
The following diagrams illustrate the mechanistic pathways for the dehydration of hindered alcohols, highlighting the competition between Zaitsev and Hofmann elimination and the role of carbocation rearrangements.
References
A Comparative Analysis of the Reactivity of 2,3,3-Trimethyl-2-butanol and tert-Amyl Alcohol
For Immediate Release
This guide provides a detailed comparison of the reactivity of two tertiary alcohols: 2,3,3-Trimethyl-2-butanol and tert-amyl alcohol (2-methyl-2-butanol). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview supported by experimental data and reaction mechanisms.
Introduction to the Reactants
Both this compound and tert-amyl alcohol are tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature is paramount in dictating their chemical reactivity, particularly in reactions proceeding through carbocation intermediates, such as acid-catalyzed dehydration and SN1 reactions.
This compound is a heptanol (B41253) isomer with a highly branched structure. tert-Amyl alcohol , also known as 2-methyl-2-butanol, is a pentanol (B124592) isomer and a common laboratory solvent and reagent.
Reactivity in Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of tertiary alcohols is a classic elimination (E1) reaction that proceeds via a carbocation intermediate. The rate of this reaction is primarily determined by the stability of the carbocation formed in the rate-determining step.
Mechanism Overview:
-
Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O).
-
Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a tertiary carbocation. This is the slowest, rate-determining step of the reaction.
-
Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.
Analysis of tert-Amyl Alcohol Dehydration
The dehydration of tert-amyl alcohol can yield two different alkene products because there are hydrogen atoms on two different adjacent carbon atoms (C1 and C3).
-
Major Product (Zaitsev Product): Removal of a proton from the adjacent secondary carbon (C3) results in the more substituted and therefore more stable alkene, 2-methyl-2-butene (B146552) .
-
Minor Product (Hofmann Product): Removal of a proton from the adjacent primary carbon (C1) results in the less substituted alkene, 2-methyl-1-butene (B49056) .
Experimental data indicates that the reaction follows Zaitsev's rule, with the more stable alkene being the major product. An approximate product ratio of 4:1 for 2-methyl-2-butene to 2-methyl-1-butene has been reported.[1]
Analysis of this compound Dehydration
In contrast, the dehydration of this compound can only form a single alkene product: 2,3,3-trimethyl-1-butene .[2] This is because the only adjacent carbon atom with hydrogen atoms is the methyl group at the C1 position. The adjacent quaternary carbon (C3) has no protons to be removed.
Comparative Reactivity
While both alcohols are tertiary and undergo dehydration via an E1 mechanism, a qualitative comparison of their reaction rates can be made by assessing the stability of their respective carbocation intermediates.
-
tert-Amyl alcohol forms the 1,1-dimethylpropyl carbocation .
-
This compound forms the 1,1,2,2-tetramethylpropyl carbocation .
The stability of carbocations is enhanced by the presence of electron-donating alkyl groups through inductive effects and hyperconjugation. The 1,1,2,2-tetramethylpropyl carbocation has more alkyl substituents than the 1,1-dimethylpropyl carbocation. This increased substitution provides greater electron density to the positively charged carbon, leading to greater stabilization.
Other Reactions
-
SN1 Reactions: Similar to dehydration, SN1 reactions (e.g., with hydrogen halides) also proceed through a carbocation intermediate. Consequently, this compound is expected to exhibit greater reactivity in SN1 reactions compared to tert-amyl alcohol.
-
Oxidation: As tertiary alcohols, both compounds are resistant to oxidation under standard conditions (e.g., using chromic acid) because they lack a hydrogen atom on the carbinol carbon.
Data Presentation
| Property | This compound | tert-Amyl Alcohol (2-Methyl-2-butanol) |
| Molar Mass | 116.20 g/mol | 88.15 g/mol |
| Boiling Point | ~141-143 °C | 102 °C |
| Dehydration Products | 2,3,3-trimethyl-1-butene | 2-methyl-2-butene (major), 2-methyl-1-butene (minor) |
| Boiling Point of Products | 78-80 °C[3][4] | 38.5 °C (2-methyl-2-butene), 31 °C (2-methyl-1-butene) |
| Product Ratio | 100% 2,3,3-trimethyl-1-butene | ~4:1 (2-methyl-2-butene : 2-methyl-1-butene)[1] |
| Carbocation Intermediate | 1,1,2,2-tetramethylpropyl cation | 1,1-dimethylpropyl cation |
| Predicted Reactivity | Higher | Lower |
Experimental Protocols
General Protocol for Acid-Catalyzed Dehydration of a Tertiary Alcohol
This protocol is a general procedure and can be adapted for both this compound and tert-amyl alcohol.
Materials:
-
Tertiary alcohol (e.g., tert-amyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
50 mL round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Boiling chips
Procedure:
-
Setup: Assemble a fractional distillation apparatus using a 50 mL round-bottom flask as the still pot. Place a pre-weighed receiving flask in an ice bath to minimize the evaporation of the volatile alkene product.
-
Reaction Mixture: To the round-bottom flask, add 15 mL of the tertiary alcohol. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid to the cooled alcohol. Add a few boiling chips to the flask.
-
Distillation: Heat the mixture gently using a heating mantle. The alkene products, having lower boiling points than the starting alcohol, will distill as they are formed.
-
Collection: Collect the distillate that boils in the expected range for the alkene products. For tert-amyl alcohol dehydration, this range is approximately 30-40 °C.
-
Workup: Transfer the collected distillate to a separatory funnel.
-
Washing: Wash the distillate with a small volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel. Remove the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Purification: Decant the dried liquid into a clean, pre-weighed distillation flask and perform a final simple distillation to obtain the purified alkene product(s).
-
Analysis: Characterize the product(s) by determining the boiling point and obtaining a gas chromatogram to determine the product ratio if applicable.
Mandatory Visualization
References
A Comparative Guide to Dehydration Reagents for 2,3,3-Trimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol is a classic example of an E1 elimination reaction in organic chemistry, yielding a mixture of isomeric alkenes. The selection of an appropriate dehydrating agent is crucial for controlling product distribution, reaction efficiency, and minimizing side reactions. This guide provides an objective comparison of common and alternative reagents for this transformation, supported by experimental data from analogous reactions and detailed protocols.
Reaction Overview: Carbocation Rearrangement and Product Formation
The dehydration of this compound proceeds via a tertiary carbocation intermediate. This intermediate can undergo a 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent elimination of a proton from these carbocations leads to the formation of two primary alkene products: 2,3,3-trimethyl-1-butene (B165516) (the unrearranged product) and 2,3-dimethyl-2-butene (B165504) (the rearranged and more substituted, thermodynamically favored product). According to Zaitsev's rule, the more substituted alkene, 2,3-dimethyl-2-butene, is expected to be the major product.
Comparison of Dehydrating Reagents
The choice of reagent can influence the reaction conditions and, to some extent, the product ratio. Below is a comparative summary of common and alternative dehydrating agents.
| Reagent | Advantages | Disadvantages | Typical Reaction Conditions | Expected Major Product |
| Concentrated Sulfuric Acid (H₂SO₄) | Readily available, inexpensive, and effective. | Strong oxidizing agent, can cause charring and side reactions. Corrosive. | Gentle heating (50-100°C).[1] | 2,3-Dimethyl-2-butene |
| Concentrated Phosphoric Acid (H₃PO₄) | Less oxidizing than sulfuric acid, leading to cleaner reactions. | Higher temperatures may be required compared to H₂SO₄. | Heating (up to 170°C for less reactive alcohols).[2] | 2,3-Dimethyl-2-butene |
| p-Toluenesulfonic Acid (TsOH) | Solid, non-volatile acid, easier to handle than concentrated mineral acids. Can be used in catalytic amounts. | More expensive than sulfuric or phosphoric acid. | Reflux in an inert solvent (e.g., toluene). | 2,3-Dimethyl-2-butene |
| Burgess Reagent | Mild and selective, proceeds via a syn-elimination.[3] Avoids strongly acidic conditions. | Expensive, sensitive to moisture. | Anhydrous, aprotic solvent (e.g., THF, benzene) at room temperature to reflux.[4] | Favors the thermodynamically most stable alkene (Zaitsev product).[5] |
| Solid Acid Catalysts (e.g., Zeolites, Silica-Alumina) | Reusable, environmentally friendly ("green"), can be used in flow reactors. | May require higher temperatures and specialized equipment. Activity can be affected by water.[6] | Vapor phase reaction at elevated temperatures (e.g., 150-300°C). | Product distribution can be tuned by catalyst properties. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that product ratios for this compound are based on data from the structurally similar 2-methyl-2-butanol, which yields approximately 84-85% of the Zaitsev product (2-methyl-2-butene) and 15-16% of the Hofmann product (2-methyl-1-butene) when dehydrated with phosphoric acid.[7] A similar distribution is expected for this compound.
Protocol 1: Dehydration using Concentrated Sulfuric Acid
This protocol is adapted from the dehydration of the similar tertiary alcohol, t-amyl alcohol (2-methyl-2-butanol).[1]
Materials:
-
This compound
-
Concentrated sulfuric acid (9 M)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.
-
Cool the flask in an ice-water bath and slowly add 5 mL of concentrated sulfuric acid with swirling.
-
Assemble a simple distillation apparatus and gently heat the mixture. The alkene products are volatile and will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until the production of distillate ceases.
-
Transfer the distillate to a separatory funnel and wash it with 10 mL of 5% sodium bicarbonate solution to neutralize any acidic residue.
-
Separate the aqueous layer and wash the organic layer with 10 mL of water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a pre-weighed flask to determine the yield.
-
Analyze the product mixture using gas chromatography (GC) to determine the ratio of 2,3,3-trimethyl-1-butene and 2,3-dimethyl-2-butene.
Protocol 2: Dehydration using Burgess Reagent
This is a general procedure for the dehydration of tertiary alcohols using the Burgess reagent.[4][8]
Materials:
-
This compound
-
Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate)
-
Anhydrous benzene (B151609) or tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5.0 g of this compound in 50 mL of anhydrous benzene.
-
Add 1.1 equivalents of Burgess reagent to the solution.
-
Stir the reaction mixture at room temperature or gently reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Wash the filtrate with water to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene mixture.
-
Purify the product by distillation if necessary.
-
Analyze the product mixture using GC to determine the product ratio.
Visualizations
The following diagrams illustrate the key chemical and procedural aspects of the dehydration of this compound.
Caption: E1 dehydration mechanism of this compound.
Caption: General experimental workflow for alcohol dehydration.
References
- 1. sites.nvcc.edu [sites.nvcc.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. researchgate.net [researchgate.net]
- 4. journal.iisc.ac.in [journal.iisc.ac.in]
- 5. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
E1 vs. E2 Mechanisms in the Elimination of Bulky Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The elimination of water from alcohols, or dehydration, is a fundamental reaction in organic synthesis, providing a key route to alkenes. For bulky alcohols, the mechanistic pathway of this elimination—unimolecular (E1) or bimolecular (E2)—is dictated by the structure of the alcohol and the reaction conditions. Understanding the nuances of these competing pathways is critical for predicting product distributions and optimizing synthetic strategies. This guide provides an objective comparison of the E1 and E2 mechanisms in the context of bulky alcohol dehydration, supported by experimental data and detailed protocols.
Core Mechanistic Differences
The dehydration of bulky secondary and tertiary alcohols typically proceeds through an E1 (Elimination, Unimolecular) mechanism. This pathway is characterized by a stepwise process involving the formation of a carbocation intermediate. In contrast, primary alcohols, especially those that are sterically hindered, tend to favor an E2 (Elimination, Bimolecular) mechanism to circumvent the formation of a highly unstable primary carbocation.[1]
The choice between these pathways is pivotal as it influences the regioselectivity of the reaction—that is, the position of the newly formed double bond—and the potential for skeletal rearrangements.
E1 Mechanism: A Stepwise Pathway Prone to Rearrangements
The E1 dehydration of bulky alcohols is most common for tertiary and secondary substrates due to their ability to form relatively stable carbocation intermediates.[1] The reaction is typically catalyzed by strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures.[1]
The mechanism proceeds in three key steps:
-
Protonation of the hydroxyl group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).[1]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation intermediate. This is the rate-determining step of the reaction.[1]
-
Deprotonation: A weak base, often water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding the alkene product.[1]
A hallmark of the E1 mechanism is its propensity for carbocation rearrangements. If a hydride or alkyl shift can lead to a more stable carbocation, this rearrangement will often occur before elimination, potentially leading to a mixture of alkene products.[2]
Experimental Example: Dehydration of 2-Methyl-2-Butanol (B152257) (A Tertiary Alcohol)
The acid-catalyzed dehydration of 2-methyl-2-butanol provides a clear example of an E1 reaction. The tertiary carbocation formed is relatively stable, and the subsequent elimination follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[3]
Product Distribution:
| Product | Structure | % Composition |
| 2-Methyl-2-butene (Zaitsev Product) | CH₃-C(CH₃)=CH-CH₃ | 87.6%[4] |
| 2-Methyl-1-butene (Hofmann-like Product) | CH₂=C(CH₃)-CH₂-CH₃ | 12.36%[4] |
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated sulfuric acid (9 M H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Ice bath
-
Distillation apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a round-bottom flask, cool 15 mL of 2-methyl-2-butanol in an ice bath.
-
Slowly add 5 mL of cold 9 M sulfuric acid with swirling.
-
Set up a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath.
-
Gently heat the reaction mixture to distill the alkene products. The low boiling points of the alkenes (37-39 °C) allow for their removal from the reaction mixture as they are formed, driving the equilibrium forward.
-
Wash the distillate with 10 mL of 5% sodium bicarbonate solution in a separatory funnel to neutralize any acidic impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the product distribution using gas chromatography (GC).[5][6]
E2 Mechanism: A Concerted Pathway Avoiding Rearrangements
For primary bulky alcohols, the E1 pathway is energetically unfavorable due to the high energy of the primary carbocation that would need to form.[1] Consequently, under the right conditions, these alcohols can undergo an E2 elimination. The acid-catalyzed dehydration of primary alcohols can proceed via an E2 mechanism, though it is often slow and can be complicated by competing SN2 reactions.[3]
A more reliable method to induce an E2 elimination in alcohols, and to avoid the skeletal rearrangements common in acid-catalyzed reactions, is the use of phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270).[2][6] This method is effective for primary, secondary, and even tertiary alcohols.[2]
The mechanism using POCl₃ and pyridine involves:
-
Conversion of the hydroxyl group: The alcohol's hydroxyl group attacks POCl₃, forming a dichlorophosphate (B8581778) ester. This converts the hydroxyl into an excellent leaving group.[6]
-
Concerted elimination: Pyridine, acting as a base, removes a proton from an adjacent carbon atom in a single, concerted step with the departure of the dichlorophosphate leaving group.[6]
This concerted mechanism bypasses the formation of a carbocation intermediate, thus preventing rearrangements.[2]
Conceptual Example: Dehydration of a Bulky Primary Alcohol
Consider the dehydration of a hindered primary alcohol like neopentyl alcohol (2,2-dimethyl-1-propanol). Acid-catalyzed dehydration of this alcohol is known to proceed with rearrangement to form 2-methyl-2-butene. However, treatment with POCl₃ and pyridine would be expected to favor the E2 pathway. Since neopentyl alcohol has no β-hydrogens, a direct E2 elimination is not possible. In such cases, alternative E2-promoting conditions would be needed, or rearrangement-free products would not be obtainable. For a bulky primary alcohol with available β-hydrogens, the POCl₃/pyridine method would yield the Zaitsev product without rearrangement.
Experimental Protocol: Dehydration of a Bulky Alcohol via E2 Mechanism using POCl₃ and Pyridine
Materials:
-
Bulky alcohol (e.g., a hindered primary or secondary alcohol)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Inert solvent (e.g., dichloromethane)
-
Ice bath
-
Separatory funnel
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Dissolve the bulky alcohol in anhydrous pyridine and an inert solvent like dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of POCl₃ in dichloromethane dropwise to the cooled alcohol solution.
-
Allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water, followed by dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the resulting alkene product for isomeric purity using gas chromatography (GC).
Comparison Summary
| Feature | E1 Mechanism | E2 Mechanism |
| Substrate | Favored by bulky tertiary and secondary alcohols[1] | Favored by primary alcohols; can be induced in secondary and tertiary alcohols[1][2] |
| Mechanism | Two-step, via a carbocation intermediate[1] | One-step, concerted reaction[2] |
| Rate Law | Unimolecular: Rate = k[Alcohol] | Bimolecular: Rate = k[Alcohol][Base] |
| Base | Weak base is sufficient (e.g., H₂O, HSO₄⁻)[1] | Strong base is required (e.g., pyridine in the POCl₃ method)[2] |
| Solvent | Polar protic solvents favor carbocation stabilization | Solvent polarity is less critical; aprotic solvents are often used |
| Regioselectivity | Zaitsev's rule is generally followed (more substituted alkene)[3] | Zaitsev's rule is generally followed, but can be influenced by sterically hindered bases[2] |
| Rearrangements | Common, as it proceeds through a carbocation intermediate[2] | Not possible, as no carbocation is formed[2] |
| Stereochemistry | No specific stereochemical requirement for the starting material | Requires an anti-periplanar arrangement of the departing proton and leaving group |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanistic pathways and the factors influencing the choice between E1 and E2 elimination for bulky alcohols.
Caption: E1 mechanism for bulky alcohol dehydration.
Caption: E2 mechanism using POCl₃ and pyridine.
Caption: Factors favoring E1 vs. E2 elimination.
Conclusion
The dehydration of bulky alcohols can proceed through either an E1 or E2 mechanism, with the outcome largely dependent on the substrate's structure and the chosen reaction conditions. For tertiary and secondary alcohols, the acid-catalyzed E1 pathway is common, often leading to the most stable alkene product as predicted by Zaitsev's rule, but with the significant possibility of carbocation rearrangements. For primary alcohols, or when rearrangement is to be avoided, the E2 mechanism is favored. Utilizing reagents such as phosphorus oxychloride and pyridine provides a reliable method for promoting E2 elimination, offering greater control over the regiochemical outcome and preventing unwanted skeletal rearrangements. A thorough understanding of these mechanistic principles is essential for the strategic design and successful execution of alkene synthesis from bulky alcohol precursors.
References
- 1. POCl3 Dehydration | Guided Videos, Practice & Study Materials [pearson.com]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+ [pearson.com]
- 6. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Computational Analysis of Carbocation Stability in C7H16O Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of carbocation stability for various C7H16O isomers, focusing on the structural features that influence their relative energies. The stability of carbocations is a critical factor in predicting reaction mechanisms and product distributions in a wide range of chemical transformations, including those of pharmaceutical interest. This document outlines the theoretical basis for these stability differences and provides a framework for their computational evaluation.
Introduction to Carbocation Stability
Carbocations are reactive intermediates characterized by a positively charged carbon atom. Their stability is governed by electronic effects that delocalize this positive charge. The primary stabilizing factors are the inductive effect and hyperconjugation.[1][2]
-
Inductive Effect: Alkyl groups are electron-donating and can push electron density toward the carbocation center, thereby dispersing the positive charge and increasing stability.[1][2]
-
Hyperconjugation: This involves the interaction of the electrons in adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation. This delocalization of electron density stabilizes the carbocation.[1][2][3]
Generally, the order of carbocation stability is: tertiary > secondary > primary > methyl.[1][4] Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for quantifying these stability differences.[5][6]
Comparison of Carbocation Stability for C7H16O Isomers
The C7H16O molecular formula corresponds to numerous isomers, primarily alcohols (heptanols) and ethers.[7][8] This guide will focus on the carbocations derived from common heptanol (B41253) isomers. The stability of the carbocation formed upon protonation of the hydroxyl group and subsequent loss of water is directly related to the structure of the parent alcohol.
| Parent C7H16O Isomer (Heptanol) | Carbocation Formed | Carbocation Class | Predicted Relative Stability | Key Stabilizing Factors |
| 1-Heptanol | Heptan-1-yl cation | Primary (1°) | Low | Limited hyperconjugation and inductive effects. |
| 2-Heptanol | Heptan-2-yl cation | Secondary (2°) | Moderate | Increased hyperconjugation and inductive effects compared to primary. |
| 3-Heptanol | Heptan-3-yl cation | Secondary (2°) | Moderate | Similar stability to the heptan-2-yl cation due to being a secondary carbocation. |
| 4-Heptanol | Heptan-4-yl cation | Secondary (2°) | Moderate | Similar stability to other secondary heptyl cations. |
| 2-Methylhexan-2-ol | 2-Methylhexan-2-yl cation | Tertiary (3°) | High | Significant stabilization from three alkyl groups via hyperconjugation and inductive effects. |
| 3-Methylhexan-3-ol | 3-Methylhexan-3-yl cation | Tertiary (3°) | High | Strong stabilization due to the tertiary nature of the carbocation. |
Note: This table provides a qualitative prediction of relative stability based on established principles of carbocation chemistry. Computational analysis is required for quantitative energy differences.
Experimental Protocols for Computational Analysis
The following outlines a general methodology for the computational determination of carbocation stability using Density Functional Theory (DFT), a widely used and reliable method for such calculations.[5][6]
Software and Hardware
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Hardware: A high-performance computing cluster is recommended for timely completion of calculations, especially for larger molecules or more complex theoretical levels.
Molecular Structure Generation
-
Build the 3D structures of the parent C7H16O alcohol isomers and their corresponding carbocations using a molecular modeling interface.
Geometry Optimization and Frequency Calculations
-
Objective: To find the lowest energy conformation of each molecule.
-
Method: Employ a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.[6]
-
Procedure:
-
Perform a geometry optimization for each alcohol and carbocation.
-
Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). The frequency calculation also provides thermochemical data, including the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations
-
Objective: To obtain a more accurate electronic energy for the optimized geometries.
-
Method: Use a larger basis set, such as 6-311+G(d,p), at the same DFT functional (B3LYP).
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation.
-
Calculation of Relative Stabilities
-
The relative stability of the carbocations can be determined by comparing their absolute energies calculated in the gas phase.
-
To compare the ease of formation of the carbocation from the corresponding alcohol, one can calculate the enthalpy change for the isodesmic reaction: R-OH + CH3+ -> R+ + CH3OH A more negative enthalpy of reaction indicates a more stable carbocation.
Visualizing Computational Workflows
Below are diagrams generated using the DOT language to illustrate the logical flow of the computational analysis.
Caption: A flowchart of the computational workflow for determining carbocation stability.
Caption: Logical relationship between stabilizing factors, carbocation class, and relative stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. youtube.com [youtube.com]
- 5. docta.ucm.es [docta.ucm.es]
- 6. Easy and accurate computation of energy barriers for carbocation solvation: an expeditious tool to face carbocation chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03544A [pubs.rsc.org]
- 7. C7H16O - Wikipedia [en.wikipedia.org]
- 8. C7H16O_Molecular formula [molbase.com]
A Researcher's Guide to Kinetic Model Validation for Tertiary Alcohol Reactions
For researchers, scientists, and drug development professionals, understanding and optimizing the reactions of tertiary alcohols is crucial. The validation of kinetic models provides the empirical backbone for predicting reaction outcomes, optimizing process conditions, and scaling up reactions with confidence. This guide offers a comparative overview of kinetic models for key tertiary alcohol reactions, supported by experimental data and detailed protocols for model validation.
Comparing Kinetic Models for Tertiary Alcohol Reactions
Tertiary alcohols primarily undergo reactions via mechanisms involving carbocation intermediates, namely Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination). The choice of kinetic model is critical for accurately describing the reaction rates and understanding the underlying mechanism.
Key Reactions and Applicable Kinetic Models
Two of the most common and well-studied reactions of tertiary alcohols are dehydration (an E1 reaction) and reaction with hydrohalic acids (an Sₙ1 reaction).
-
Dehydration (E1): This reaction involves the elimination of a water molecule to form an alkene. The reaction is typically acid-catalyzed. Several kinetic models can be applied, including simple power-law models and more complex heterogeneous catalysis models like Langmuir-Hinshelwood and Eley-Rideal. An autocatalytic E1 model has also been proposed for reactions in near-critical water.[1]
-
Reaction with Hydrohalic Acids (Sₙ1): This reaction results in the substitution of the hydroxyl group with a halogen. The reaction proceeds through a carbocation intermediate, and its rate is typically independent of the nucleophile's concentration.[2]
The following diagram illustrates the general signaling pathway for an acid-catalyzed reaction of a tertiary alcohol, which can lead to either elimination (E1) or substitution (Sₙ1) products.
Quantitative Data for Kinetic Model Comparison
The following tables summarize available quantitative data for the dehydration of tertiary alcohols. A direct comparison is challenging due to varying reaction conditions and catalysts.
Table 1: Kinetic Data for Tertiary Alcohol Dehydration
| Tertiary Alcohol | Catalyst/Conditions | Kinetic Model | Activation Energy (Ea) | Rate Constant (k) | Reference |
| tert-Butyl Alcohol | Ion-exchange resin (60-90 °C) | Langmuir-Hinshelwood | 18 kJ/mol | Not specified | |
| tert-Butyl Alcohol | Gas Phase (500-600 °C) | First-order | 274 kJ | 1.20 x 10⁻⁴ s⁻¹ (500 °C), 6.80 x 10⁻³ s⁻¹ (600 °C) | [3] |
| tert-Butanol | Near-critical water (225-250 °C) | Autocatalytic E1 | Not specified | Not specified | [1] |
| 2-Methyl-1-butanol | Ion-exchange resin (Amberlyst 15) | Langmuir-Hinshelwood | 90 kJ/mol (for 2-methyl-1-butene (B49056) formation) | Not specified | [4] |
| 2-Methyl-1-butanol | Ion-exchange resin (Amberlyst 15) | Langmuir-Hinshelwood | 108 kJ/mol (for 2-methyl-2-butene (B146552) formation) | Not specified | [4] |
Table 2: Thermodynamic Data for tert-Butanol Dehydration in Near-Critical Water
| Parameter | Value | Reference |
| Standard Enthalpy (ΔH°) | 142 kJ/mol | [1] |
| Standard Entropy (ΔS°) | 82 J/mol·K | [1] |
Comparison of Kinetic Models for Heterogeneous Catalysis
For heterogeneously catalyzed reactions, such as dehydration over an ion-exchange resin, the Langmuir-Hinshelwood and Eley-Rideal models are commonly considered.
-
Langmuir-Hinshelwood Model: This model assumes that both reactants adsorb onto the catalyst surface before the reaction occurs. The surface reaction is often the rate-limiting step. This model often provides a good fit for the dehydration of tertiary alcohols over ion-exchange resins.[4]
-
Eley-Rideal Model: This model proposes that only one reactant adsorbs onto the surface, and the reaction occurs when a molecule from the bulk phase collides with the adsorbed species. This mechanism is generally associated with a lower activation energy compared to the Langmuir-Hinshelwood mechanism.[5]
The choice between these models is typically based on fitting experimental data to the rate equations derived from each mechanism and assessing the goodness of fit.[5]
Experimental Protocols for Kinetic Model Validation
Validating a kinetic model involves a systematic experimental approach to determine the reaction rate's dependence on various parameters.
Experimental Workflow for Kinetic Model Validation
The following diagram outlines the logical workflow for validating a kinetic model for a tertiary alcohol reaction.
Detailed Methodology for Sₙ1 Solvolysis Kinetics
This protocol is adapted for determining the kinetics of the Sₙ1 reaction of a tertiary alcohol with a hydrohalic acid, where the progress is monitored by the production of H⁺.
1. Preparation of Solutions:
-
Prepare a stock solution of the tertiary alcohol (e.g., tert-amyl alcohol) in a suitable solvent (e.g., acetone).
-
Prepare a standardized solution of a strong base (e.g., 0.01 M NaOH).
-
Prepare a solvent mixture for the reaction (e.g., an ethanol/water mixture).
-
Use a pH indicator (e.g., bromothymol blue) that changes color in the appropriate pH range.
2. Reaction Procedure:
-
To a reaction flask, add a known volume of the solvent mixture and a few drops of the pH indicator.
-
Add a precise, small volume of the standardized NaOH solution.
-
Initiate the reaction by adding a known volume of the tertiary alcohol stock solution. Start a timer immediately.
-
Record the time it takes for the indicator to change color, signifying the neutralization of the added base by the produced acid.
-
Immediately add another aliquot of the NaOH solution and record the time for the next color change. Repeat this process to obtain several data points.
3. Data Analysis:
-
Calculate the concentration of the tertiary alcohol remaining at each time point.
-
Plot the natural logarithm of the tertiary alcohol concentration versus time. If the plot is linear, the reaction is first-order with respect to the alcohol.
-
The negative of the slope of this line gives the pseudo-first-order rate constant (k').
4. Determination of Rate Law and Activation Energy:
-
Repeat the experiment with different initial concentrations of the tertiary alcohol to confirm the reaction order.
-
Repeat the experiment at different temperatures (e.g., 10°C, 25°C, 40°C) to determine the rate constant at each temperature.
-
Plot ln(k') versus 1/T (Arrhenius plot). The activation energy (Ea) can be calculated from the slope of this line (slope = -Ea/R, where R is the gas constant).
Detailed Methodology for Product Analysis by Gas Chromatography (GC)
This protocol is suitable for analyzing the alkene products from a tertiary alcohol dehydration reaction.
1. Sample Preparation:
-
After the reaction is complete, quench the reaction (e.g., by adding a weak base).
-
Separate the organic layer containing the alkene products.
-
Wash the organic layer with water and then a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Prepare a dilute solution of the dried product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane) suitable for GC analysis.
2. GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.
-
The GC is equipped with a column that separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
A detector (e.g., Flame Ionization Detector - FID) records the signal as each component elutes from the column, generating a chromatogram.
3. Data Interpretation:
-
The chromatogram will show peaks corresponding to each alkene isomer produced.
-
The area under each peak is proportional to the amount of that component in the mixture.
-
Identify the peaks by comparing their retention times to those of known standards or by using a GC-Mass Spectrometry (GC-MS) system.
-
Calculate the relative percentage of each product by dividing the area of its peak by the total area of all product peaks and multiplying by 100.
This guide provides a framework for understanding, comparing, and validating kinetic models for tertiary alcohol reactions. By employing these methodologies, researchers can gain deeper insights into reaction mechanisms and develop more efficient and robust chemical processes.
References
A Comparative Analysis of Solvents for the Grignard Synthesis of Tertiary Alcohols
For researchers, scientists, and drug development professionals, the Grignard reaction is a cornerstone of organic synthesis, pivotal for the formation of carbon-carbon bonds. The synthesis of tertiary alcohols, a common objective, is highly influenced by the choice of solvent. This guide provides a detailed comparative study of common ethereal solvents—diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and the greener alternative, 2-methyltetrahydrofuran (B130290) (2-MeTHF)—for the Grignard synthesis of tertiary alcohols. The comparison is supported by experimental data on reaction efficiency, side-product formation, and safety considerations.
The efficacy of a Grignard reaction is intrinsically linked to the solvent's ability to solvate and stabilize the Grignard reagent. Ethereal solvents are standard due to the Lewis basicity of the oxygen atom, which coordinates with the electron-deficient magnesium center. This stabilization is crucial for both the formation of the Grignard reagent and its subsequent nucleophilic attack on a carbonyl compound.
Quantitative Comparison of Solvent Performance
The selection of a solvent can significantly impact the yield of the desired tertiary alcohol and the formation of undesirable side products. The following table summarizes a comparative analysis of diethyl ether, THF, and 2-MeTHF in the context of Grignard synthesis.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Water Miscibility | Key Advantages | Key Disadvantages | Typical Yields |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Low | Well-established, easy to remove post-reaction, generally good yields. | Highly flammable, low flash point, prone to peroxide formation. | Good to Excellent |
| Tetrahydrofuran (THF) | 66 | 7.5 | High | Higher boiling point allows for a wider reaction temperature range, excellent solvating power for many organometallic species.[1] | Can be difficult to separate from aqueous phase during workup, also prone to peroxide formation. May lead to lower yields in some cases due to side reactions.[2] | Variable |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | 4.1 | Low | "Green" solvent derivable from renewable resources, higher boiling point than THF, lower water miscibility simplifies workup, can lead to higher yields and reduced side products.[2][3] | Higher cost compared to traditional solvents. | Good to Excellent[2][4] |
Experimental data from a systematic evaluation of solvents for Grignard reactions highlights the superior performance of 2-MeTHF in certain cases. For instance, in the formation of benzylmagnesium chloride, the yield in 2-MeTHF was 99%, compared to 85% in THF.[4] Similarly, for the synthesis of o-chlorobenzylmagnesium chloride, the yield was a stark 86% in 2-MeTHF versus only 20% in THF.[4] In reactions involving benzyl (B1604629) Grignard reagents, 2-MeTHF has been shown to suppress the formation of the Wurtz coupling by-product.[2]
Experimental Protocols
The following protocols outline a general procedure for a comparative study of solvents in the Grignard synthesis of a tertiary alcohol, using the synthesis of triphenylmethanol (B194598) from phenylmagnesium bromide and benzophenone (B1666685) as an example.
Protocol 1: Synthesis of Triphenylmethanol in Diethyl Ether
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzophenone
-
Iodine crystal (as initiator)
-
6M Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a single crystal of iodine. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Reaction with Ketone: After the Grignard reagent formation is complete, cool the reaction mixture to room temperature. Prepare a solution of benzophenone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.
-
Workup: After the addition is complete, stir the reaction mixture for 30 minutes at room temperature. Quench the reaction by slowly adding 6M hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Isolation and Characterization: Filter to remove the drying agent and evaporate the solvent to obtain the crude triphenylmethanol. The product can be further purified by recrystallization. Determine the yield and characterize the product using techniques such as melting point and spectroscopy.
Protocol 2: Synthesis of Triphenylmethanol in Tetrahydrofuran (THF)
The procedure is analogous to that for diethyl ether, with the substitution of anhydrous THF as the solvent for both the Grignard reagent preparation and the reaction with benzophenone. Due to the higher boiling point of THF, the reaction can be conducted at a higher temperature if necessary to improve the rate or yield.[1]
Protocol 3: Synthesis of Triphenylmethanol in 2-Methyltetrahydrofuran (2-MeTHF)
This protocol follows the same steps as the previous two, using anhydrous 2-MeTHF as the solvent. The higher boiling point of 2-MeTHF may allow for more flexibility in reaction temperature.[5] A key advantage of 2-MeTHF is often observed during the workup, where its lower water miscibility can lead to a cleaner and more efficient phase separation.[3]
Reaction Pathway and Workflow
The following diagrams illustrate the general Grignard reaction mechanism for the synthesis of a tertiary alcohol from a ketone and the experimental workflow for a comparative solvent study.
Caption: General mechanism for the Grignard synthesis of a tertiary alcohol.
Caption: Workflow for a comparative study of solvents in Grignard synthesis.
Conclusion
The choice of solvent is a critical parameter in optimizing the Grignard synthesis of tertiary alcohols. While diethyl ether remains a reliable and well-understood option, and THF offers advantages in terms of its solvating power and higher boiling point, the "green" solvent 2-MeTHF is emerging as a superior alternative in many applications.[2][4] Experimental evidence suggests that 2-MeTHF can lead to improved yields and a reduction in side products, coupled with a more straightforward and environmentally friendly workup process.[3] For researchers and professionals in drug development, the consideration of 2-MeTHF alongside traditional solvents is highly recommended to enhance the efficiency, safety, and sustainability of Grignard reactions.
References
Safety Operating Guide
Safe Disposal of 2,3,3-Trimethyl-2-Butanol: A Procedural Guide
For Immediate Reference: Treat 2,3,3-trimethyl-2-butanol as a flammable and hazardous chemical waste. Improper disposal poses significant environmental and safety risks, including groundwater contamination and fire hazards.[1][2]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as a flammable liquid and an irritant.[3] It can cause skin, eye, and respiratory irritation.[3] Due to its flammability, it must be kept away from heat, sparks, open flames, and other ignition sources.[4][5] All handling and disposal procedures should be conducted in a well-ventilated area.[4][5]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Tightly fitting safety goggles or a face shield.[4]
-
Chemical-impermeable gloves.[4]
-
In case of insufficient ventilation, suitable respiratory equipment should be worn.[6]
Disposal Plan: Step-by-Step Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Never pour this compound down the drain. [2][4][7]
Step 1: Collection and Storage of Waste
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled container. The container should be clearly marked as "Hazardous Waste" and specify the contents.
-
Container Integrity: Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[4][7] It should be stored away from incompatible materials and ignition sources.[4][7]
-
Prevent Static Discharge: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge when transferring the waste.[4][5]
Step 2: Arranging for Professional Disposal
-
Licensed Waste Carrier: Contact a licensed hazardous waste disposal company to arrange for the collection and transport of the chemical waste.[2][7]
-
Waste Transfer Note: Ensure that a waste transfer note is completed for all commercial disposals, maintaining a traceable record of the disposal process.[2]
Step 3: Handling Spills
In the event of a spill, the following steps should be taken immediately:
-
Remove Ignition Sources: Eliminate all potential sources of ignition from the area.[4][5]
-
Ensure Ventilation: Adequately ventilate the area of the spill.[4][5]
-
Containment: Prevent the spill from entering drains or waterways.[4]
-
Personal Protection: Wear the appropriate PPE before attempting to clean the spill.[4][5]
-
Absorption: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[8]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for disposal as hazardous waste.[8]
-
Decontamination: Clean the spill area thoroughly.
Quantitative Data Summary
While specific quantitative thresholds for disposal can vary by local regulation, the following table summarizes key hazard information for this compound.
| Property | Value | Citation |
| GHS Hazard Class | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2A | [3] |
| Molecular Weight | 116.20 g/mol | [3] |
It is important to note that any concentration of this compound should be treated as hazardous waste. For comparison, ethanol (B145695) is generally considered nonhazardous in concentrations below 24%, but this does not apply to this compound.[9]
Experimental Protocols
The disposal procedures outlined are based on established safety protocols for hazardous waste management rather than specific experimental findings. The core principle is the complete destruction of the chemical in a controlled and environmentally sound manner. The methodologies for controlled incineration or chemical destruction are proprietary to licensed waste disposal facilities and are designed to ensure complete combustion and scrubbing of any harmful flue gases.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. earth911.com [earth911.com]
- 2. wastedirect.co.uk [wastedirect.co.uk]
- 3. This compound | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. milimol.com [milimol.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2,3,3-Trimethyl-2-butanol
Essential Safety and Handling Guide for 2,3,3-Trimethyl-2-butanol
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS: 594-83-2) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals. This chemical is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| Boiling Point | 131.5°C at 760 mmHg |
| Flash Point | 33.6°C |
| Melting Point | 17.0°C |
| Density | 0.82 g/cm³ |
Personal Protective Equipment (PPE) and Engineering Controls
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following engineering controls and PPE are required.
| PPE Category | Specification |
| Ventilation | All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6] Use only outdoors or in a well-ventilated area.[5][6] |
| Eye & Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be required for additional protection against splashes. |
| Hand Protection | Wear chemical-impermeable gloves.[5][6] Gloves must be inspected prior to use.[5] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[7] Fire/flame resistant and impervious clothing is recommended.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation symptoms are experienced, use a full-face respirator.[5] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[5] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize risk. The following diagram illustrates the recommended workflow from preparation to disposal.
Step-by-Step Handling Procedures
-
Ventilation and Ignition Source Control : Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to prevent vapor accumulation.[5][6] Keep the work area free of all potential ignition sources, including open flames, sparks, and hot surfaces.[5] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment.[5][6]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.
-
Container Handling : Keep containers tightly closed when not in use.[5][6]
Storage Plan
Proper storage is critical to maintain the chemical's stability and prevent accidents.
-
Location : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][8] The storage area should be a designated flammables area.[8]
-
Conditions : Keep the container tightly closed.[5][6] The area should be secured, with access limited to authorized personnel.[5][6]
-
Container Integrity : Protect containers from physical damage and check regularly for leaks.
Spill and Emergency Response
In the event of a spill or accidental exposure, immediate and appropriate action is required.
-
Spill Cleanup :
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[5]
-
Wearing the appropriate PPE, contain the spill to prevent it from entering drains.[5]
-
Absorb the spill with an inert, non-combustible material such as sand or earth.[7]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6][8]
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing.[5] Rinse the affected skin with plenty of water.[5] If skin irritation occurs, get medical help.[6]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[5]
-
Ingestion : Rinse mouth with water.[5] Do not induce vomiting.[5] Call a poison control center or doctor immediately.[5]
-
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, regional, and national regulations.[5][6]
-
Waste Collection :
-
Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
-
Container Disposal :
-
Empty containers retain product residue and can be hazardous.[7]
-
Containers can be triple-rinsed (or equivalent).[5] The first rinse must be collected and disposed of as hazardous waste.[9]
-
After thorough rinsing and drying, labels should be defaced, and the container can be offered for recycling, reconditioning, or disposed of in a sanitary landfill as appropriate.[5][9]
-
-
Disposal Method :
References
- 1. This compound | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 594-83-2 [sigmaaldrich.com]
- 3. 2-Butanol,2,3,3-trimethyl- | CAS#:594-83-2 | Chemsrc [chemsrc.com]
- 4. guidechem.com [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
